6,13-Diphenylpentacene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry
6,13-Diphenylpentacene belongs to the class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). fishersci.comwikipedia.org PAHs are characterized by their structure of multiple fused aromatic rings. wikipedia.org The core of DPP is pentacene (B32325), a linear acene consisting of five fused benzene (B151609) rings. fishersci.comacs.orgwikipedia.org This extended π-conjugated system is fundamental to the electronic properties of pentacene and its derivatives. mdpi.com PAHs are typically nonpolar and lipophilic, with larger molecules often exhibiting poor solubility in water and organic solvents. wikipedia.org
Significance as a Pentacene Derivative in Organic Semiconductor Science
Pentacene itself is a benchmark p-type organic semiconductor, known for its high charge carrier mobility. mdpi.comresearchgate.net However, its practical application is often hindered by its low solubility and instability in the presence of air and light. acs.orgmdpi.comnih.gov The introduction of substituent groups onto the pentacene core is a common strategy to overcome these limitations. nih.gov
In this compound, two phenyl groups are attached to the central ring of the pentacene backbone at the 6 and 13 positions. fishersci.com This substitution serves several crucial purposes in the context of organic semiconductor science:
Improved Solubility and Processability: The phenyl groups disrupt the close packing of the pentacene molecules, which can improve solubility in organic solvents. researchgate.net This enhanced solubility allows for solution-based processing techniques, such as spin coating, which are often more cost-effective and scalable than the vacuum deposition methods required for pristine pentacene. nih.govsigmaaldrich.cn
Tuning of Electronic Properties: The addition of phenyl groups modifies the electronic structure of the pentacene core, affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This tuning of the HOMO-LUMO gap is critical for optimizing the performance of electronic devices. researchgate.netacs.org
Enhanced Stability: While pentacene is susceptible to photooxidation, some derivatives have shown increased stability. acs.orgacs.org The substituent groups can sterically hinder the approach of oxygen to the reactive pentacene core. acs.org
Control of Molecular Packing: The phenyl substituents influence how the molecules arrange themselves in the solid state. This "crystal engineering" is vital as the intermolecular electronic coupling, which dictates charge transport efficiency, is highly dependent on the packing motif. nih.govacs.orgacs.org For instance, the introduction of phenyl groups can lead to an orthogonally cross-stacked dimer arrangement in the crystalline state. nih.gov
These modifications make this compound a versatile material for various organic electronic applications, including as a p-type semiconductor in organic thin-film transistors (OTFTs), an electron donor in organic solar cells, and a red-emitting dopant in organic light-emitting diodes (OLEDs). sigmaaldrich.com
Historical Development and Early Synthetic Efforts for Pentacenes and their Derivatives
The first synthesis of the parent compound, pentacene, was reported by Clar in 1929. mdpi.com Since then, numerous methods for synthesizing pentacene and its derivatives have been developed. researchgate.netresearchgate.net A common precursor for many 6,13-disubstituted pentacenes is 6,13-pentacenequinone (B1223199). nih.gov
The synthesis of this compound was reported as early as 1942 by Allen and Bell. nih.gov Their method involved the addition of a phenyl Grignard reagent to 6,13-pentacenequinone, followed by a reductive aromatization step. nih.govacs.org This general synthetic strategy, with some modifications, has remained a primary route for producing a wide range of 6,13-disubstituted pentacenes. nih.gov
The early 2000s saw a surge of interest in functionalized pentacenes, driven by the need for soluble and stable high-performance organic semiconductors. nih.gov The work on 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) by Anthony in 2001 was a significant milestone, demonstrating that appropriate functionalization could lead to benchtop stable and highly soluble pentacene derivatives. nih.gov This spurred further research into various substitution patterns, including the aryl substitutions found in DPP.
Overview of Research Trajectories for this compound
Research on this compound has followed several key trajectories, primarily focused on its application in organic electronic devices:
Organic Light-Emitting Diodes (OLEDs): One of the earliest and most explored applications of DPP is as a red-emitting dopant in OLEDs. researchgate.netaip.orgacs.org When doped into a host material like tris(8-hydroxyquinolinato)aluminum(III) (Alq3), DPP exhibits a narrow and saturated red emission. researchgate.netaip.org Research in this area has focused on optimizing device architecture and dopant concentration to achieve high quantum efficiencies and color purity. researchgate.netacs.orgu-tokyo.ac.jp
Organic Field-Effect Transistors (OFETs): The semiconductor properties of DPP have made it a candidate for the active layer in OFETs. sigmaaldrich.comgreyhoundchrom.com While its mobility is generally lower than that of TIPS-pentacene, studies have investigated its charge transport characteristics and how molecular packing influences device performance. acs.orgsigmaaldrich.com
Organic Photovoltaics (OPVs): DPP has been utilized as a small molecule electron donor in organic solar cells. sigmaaldrich.com Its absorption spectrum and electronic energy levels make it suitable for pairing with acceptor materials like fullerenes. wikipedia.org
Fundamental Photophysical and Material Properties: A significant body of research has been dedicated to understanding the fundamental properties of DPP. This includes studies on its photooxidative stability, the kinetics of its degradation, and the influence of its phenyl substituents on its electronic structure and solid-state packing. acs.orgnih.gov
Advanced Applications: More recently, DPP has been explored in more niche applications, such as in dynamic nuclear polarization (DNP) experiments, where its photo-excited triplet electrons can be used to enhance the nuclear magnetic resonance signals of other molecules. researchgate.netresearchgate.net
The continued investigation into this compound and its analogues highlights the importance of molecular design in tailoring the properties of organic materials for specific electronic functions.
Data on this compound
| Property | Value |
| Molecular Formula | C₃₄H₂₂ |
| Molecular Weight | 430.54 g/mol |
| Appearance | Powder or crystals |
| Melting Point | 303-308 °C |
| Maximum Absorption (λmax) | 308 nm (in dichloromethane) |
| Semiconductor Type | p-type |
Structure
3D Structure
Properties
IUPAC Name |
6,13-diphenylpentacene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22/c1-3-11-23(12-4-1)33-29-19-25-15-7-9-17-27(25)21-31(29)34(24-13-5-2-6-14-24)32-22-28-18-10-8-16-26(28)20-30(32)33/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCSVQKCECNEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458575 | |
| Record name | 6,13-diphenylpentacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76727-11-2 | |
| Record name | 6,13-diphenylpentacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76727-11-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 6,13 Diphenylpentacene and Its Analogs
Grignard Reagent Addition to 6,13-Pentacenequinone (B1223199) and Subsequent Reductive Aromatization
A foundational and widely employed method for the synthesis of symmetrically disubstituted pentacenes, including 6,13-diphenylpentacene, involves the addition of Grignard reagents to 6,13-pentacenequinone. acs.orgacs.org In this two-step process, a Grignard reagent, such as phenylmagnesium bromide, acts as a strong carbon-based nucleophile. masterorganicchemistry.com It attacks the electrophilic carbonyl carbons of the pentacenequinone.
The reaction proceeds via a 1,2-addition mechanism, where two equivalents of the Grignard reagent add to the two carbonyl groups, resulting in the formation of a 6,13-disubstituted-6,13-dihydro-6,13-dihydroxypentacene intermediate, commonly referred to as a diol. acs.org This diol intermediate is then subjected to a reductive aromatization step, which involves the elimination of the two hydroxyl groups and the restoration of the aromatic pentacene (B32325) core. A classic method to achieve this is by boiling the diol intermediate in a solvent like acetic acid, which yields the final this compound product. acs.org
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Nucleophilic Addition | 6,13-Pentacenequinone, Phenylmagnesium bromide | 6,13-Diphenyl-6,13-dihydro-6,13-dihydroxypentacene |
| 2 | Reductive Aromatization | 6,13-Diphenyl-6,13-dihydro-6,13-dihydroxypentacene | This compound |
While traditional methods for reductive aromatization are effective, modern protocols offer improved efficiency, milder reaction conditions, and higher yields. A notable example is the use of stannous chloride (tin(II) chloride, SnCl₂) in the presence of a strong acid. nih.gov This method provides a fast, high-yielding, and low-temperature route to pentacene and its derivatives from the corresponding 6,13-dihydro-6,13-dihydroxypentacene intermediate. nih.gov
In a typical procedure, the diol is dissolved in a suitable solvent like dimethylformamide (DMF), and SnCl₂ is added. The subsequent addition of concentrated hydrochloric acid (HCl) initiates the rapid reduction and dehydration, leading to the instantaneous formation of the deep blue pentacene product, which often precipitates from the solution. nih.gov This protocol is advantageous as it avoids the high temperatures that can lead to the degradation of the pentacene product. nih.gov
| Reagent | Solvent | Reaction Time | Yield |
| SnCl₂ / HCl | DMF | ~2 minutes | ≥90% |
| SnCl₂ / HCl | Acetone | ~2 minutes | ≥90% |
Organolithium Reagent Applications in Pentacene Derivatization
Organolithium reagents serve as powerful alternatives to Grignard reagents for the functionalization of pentacenes. wikipedia.orgsigmaaldrich.com Due to the highly polar nature of the carbon-lithium bond, these compounds are exceptionally strong nucleophiles and bases. wikipedia.org Their application in pentacene synthesis follows a similar pathway to that of Grignard reagents, involving nucleophilic addition to the carbonyl groups of 6,13-pentacenequinone. researchgate.netquizlet.com
The use of organolithium reagents, such as phenyllithium, allows for the introduction of various aryl and alkyl substituents at the 6 and 13 positions. acs.orgresearchgate.net The reaction is highly effective for forming carbon-carbon bonds and creating the crucial diol precursor necessary for the final aromatization step. wikipedia.org
The initial product resulting from the nucleophilic addition of either a Grignard or an organolithium reagent to 6,13-pentacenequinone is a 6,13-dihydro-6,13-dihydroxypentacene. acs.orgnih.gov This diol is a key stable intermediate that is typically isolated before proceeding to the final aromatization stage. The stability of this dihydropentacene allows for purification, ensuring the final product's quality. In some cases, under different reductive conditions, other over-reduced 6,13-dihydropentacene (B80405) derivatives might be formed, highlighting the importance of controlled reaction pathways. researchgate.net
Strategies for Unsymmetrically 6,13-Disubstituted Pentacenes
While symmetric functionalization of pentacene is straightforward, the synthesis of unsymmetrical derivatives, where the substituents at the 6 and 13 positions are different, requires a more nuanced strategic approach. nih.gov Such compounds are of great interest as they allow for the fine-tuning of molecular properties, leading to applications in areas like intramolecular singlet fission. nih.gov
The primary strategy for creating unsymmetrically substituted pentacenes is the stepwise or sequential addition of nucleophiles to 6,13-pentacenequinone. nih.gov This method breaks the symmetry of the reaction by allowing for the isolation of the mono-addition product.
The process involves:
First Addition : Reacting the pentacenequinone with one equivalent of the first nucleophile (e.g., an organolithium or Grignard reagent). This forms a mono-adduct intermediate.
Isolation : The mono-adduct is isolated and purified.
Second Addition : The isolated intermediate is then reacted with a second, different nucleophile.
Aromatization : The resulting unsymmetrical diol is then subjected to reductive aromatization to yield the final unsymmetrically 6,13-disubstituted pentacene.
This protocol offers a divergent synthetic route, where a single mono-adduct precursor can be used to generate a library of structurally related unsymmetrical pentacene molecules. nih.gov
Methodologies for Functionalized Pentacene Derivatives Beyond Phenyl Substitution
The synthetic methodologies described are not limited to the introduction of phenyl groups. A vast range of functional groups can be attached to the 6 and 13 positions to modify the solubility, stability, and electronic characteristics of the pentacene core. ntnu.nouky.edu
A prominent example is the introduction of trialkylsilylethynyl groups, such as triisopropylsilylethynyl (TIPS), at the 6 and 13 positions. acs.orgbris.ac.uk This functionalization dramatically improves the solubility of the pentacene molecule in common organic solvents and enhances its stability against oxidation, facilitating solution-based processing for electronic devices. acs.org Other functional groups that have been successfully introduced using these nucleophilic addition strategies include:
Various substituted aryl groups. rsc.org
Electron-withdrawing halogenated moieties. uky.edu
Other alkyl and alkynyl groups. nih.gov
This versatility allows for precise control over the frontier molecular orbital (HOMO/LUMO) energy levels and the solid-state packing of the molecules, which are critical factors for performance in organic electronics. ntnu.nouky.edu
Incorporation of Aryl, Thienyl, Naphthyl, Fluorenyl, and Carbazolyl Moieties
The functionalization of the pentacene core with various aromatic and heteroaromatic groups is a key strategy for tuning its optoelectronic properties. The synthesis of 2,9-diaryl substituted 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) derivatives has been reported as a method to create effective sonosensitizers. rsc.org These extensive π-electron systems facilitate the generation of reactive oxygen species (ROS) under ultrasound irradiation, showing potential in sonodynamic therapy. rsc.org While specific synthetic details for incorporating thienyl, naphthyl, fluorenyl, and carbazolyl moieties onto a this compound framework are highly specific, the general approach often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, on halogenated pentacene precursors.
Ethynylated and Silylethynylated Pentacene Derivatives Synthesis
Ethyne and silylalkyne substitution has proven to be one of the most versatile and effective strategies for modifying pentacene. sigmaaldrich.com These groups, particularly the trialkylsilylethynyl substituents, significantly improve the solubility and stability of the pentacene core, which is crucial for solution-based processing of electronic devices. sigmaaldrich.comnih.gov The discovery of 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) was a landmark achievement, yielding a derivative that is both stable under ambient conditions and highly soluble in common organic solvents. nih.gov
The general synthesis for these compounds involves a two-step process starting from the commercially available pentacene-6,13-dione. sigmaaldrich.com
Nucleophilic Addition: The first step is the addition of an alkyne anion to the ketone groups of the pentacenequinone. This is typically achieved by treating the desired terminal alkyne (e.g., triisopropylsilylacetylene) with a strong base like n-butyllithium to form the lithium acetylide, which then attacks the carbonyl carbons.
Reductive Aromatization: The resulting diol is then deoxygenated to form the final aromatic pentacene derivative. Common reagents for this reduction include tin(II) chloride (SnCl₂), hydroiodic acid (HI), or a mixture of potassium iodide (KI) and sodium hypophosphite (NaH₂PO₂) in acetic acid. sigmaaldrich.com The latter is often preferred for substrates with electron-withdrawing groups. sigmaaldrich.com
This methodology allows for the synthesis of a wide range of ethynylated pentacenes, enabling fine-tuning of their electronic properties and solid-state packing. researchgate.net
| Derivative Type | Key Features | Synthetic Precursor | Key Reagents |
| Phenylethynyl Pentacene | Proposed as red emitters | Pentacene-6,13-dione | Phenylethyne, Base, Reducing Agent (e.g., SnCl₂) |
| Trialkylsilylethynyl Pentacene | High solubility and stability, excellent electronic performance | Pentacene-6,13-dione | Trialkylsilylacetylene, Base (e.g., n-BuLi), Reducing Agent (e.g., SnCl₂, KI/NaH₂PO₂) |
N-Ethynylation of Dihydrodiazapentacene Analogs
A novel approach to tuning the molecular orbitals of pentacene-like structures involves the N-ethynylation of 6,13-dihydro-6,13-diazapentacene (DHDAP) analogs. nih.govacs.org This strategy creates N,N′-diethynylated derivatives that maintain the same molecular geometry and π–π stacking as their parent compounds but exhibit significantly altered frontier molecular orbitals in terms of phase, nodal properties, and energy levels. nih.govacs.org
The synthesis of these N,N'-diethynylated 6,13-DHDAPs employs a modified ynamide synthesis. The key steps are as follows: nih.gov
Deprotonation: The parent DHDAP is deprotonated using a strong base, such as sodium hydride (NaH).
In Situ Generation of Dichloroacetylene: Trichloroethylene is used as a two-carbon synthon. The base facilitates the elimination of HCl from trichloroethylene, generating highly reactive dichloroacetylene in the reaction mixture.
Nucleophilic Addition: The DHDAP anion then adds to the in situ-generated dichloroacetylene to produce the target N,N'-diethynylated product. nih.gov
This method provides a powerful tool for molecular orbital engineering, potentially enhancing the charge transport properties of the parent semiconductors. nih.govacs.org
| Parent Compound | Reagents | Product | Key Outcome |
| 6,13-Dihydro-6,13-diazapentacene (DHDAP) | 1. Sodium Hydride (NaH) 2. Trichloroethylene | N,N′-diethynylated 6,13-DHDAP | Altered frontier molecular orbitals, potential for enhanced hole mobility |
Synthetic Routes for Pentacene-Based Polycyclic Aromatic Hydrocarbon Conjugates
Extending the π-conjugated system of pentacene by fusing it with other aromatic rings leads to the formation of novel polycyclic aromatic hydrocarbons (PAHs) with unique, often contorted, structures and interesting photophysical properties. researchgate.net
A versatile, two-step strategy for synthesizing such contorted PAHs starts from functionalized pentacene aldehydes. researchgate.net The key step is an intramolecular reductive Friedel-Crafts cyclization. This process allows for the creation of highly non-planar PAHs that exhibit helical chirality and maintain emissive properties, making them potential candidates for organic laser dyes. researchgate.net
Another powerful method for building larger PAH conjugates is through annulative dimerization reactions. For instance, a palladium-catalyzed annulative dimerization of phenylene triflates can produce partially fused PAHs. chemistryviews.org This is followed by an iron(III) chloride (FeCl₃)-mediated Scholl reaction, which is an oxidative aryl-aryl coupling that stitches the final rings together to form the fully fused PAH. chemistryviews.org This approach simplifies the preparation of complex PAHs from readily available phenol derivatives. chemistryviews.org
Late-stage extrusion of chalcogen fragments from specifically designed precursors has also emerged as a promising route to access a wider variety of π-conjugated polycyclic structures. beilstein-journals.org
Challenges and Innovations in Achieving Solution Processability through Derivatization
Unsubstituted pentacene is a benchmark organic semiconductor, but its practical application is hampered by its poor solubility in common organic solvents and its instability in air and light. researchgate.net These limitations make it difficult to use in solution-based fabrication techniques like printing, which are desirable for large-area, low-cost electronics. Derivatization is the primary strategy to overcome these challenges.
Challenges:
Poor Solubility: The strong π-π stacking interactions in solid-state pentacene make it difficult for solvents to overcome the lattice energy.
Instability: The acene core is susceptible to oxidation and photodegradation, often forming endoperoxides at the 6,13-positions, which disrupts the π-conjugated system. researchgate.net
Purification: The highly non-polar nature of many pentacene derivatives makes chromatographic separation from non-polar impurities challenging, which is critical as even small amounts of impurities can degrade electronic performance. sigmaaldrich.com
Innovations:
Silylethynyl Functionalization: The introduction of bulky trialkylsilylethynyl groups at the 6,13-positions is the most successful innovation for achieving solution processability. sigmaaldrich.comnih.gov These bulky groups prevent the close co-facial π-stacking that leads to insolubility, while the electronic nature of the alkyne helps maintain good charge transport properties. TIPS-pentacene is the archetypal example of this approach. nih.gov
Blending with Polymers: To improve the film-forming properties of small-molecule semiconductors like TIPS-pentacene, blending them with an insulating or semiconducting polymer has become a compelling strategy. sigmaaldrich.com The polymer matrix slows the evaporation of the solvent during spin-casting, allowing the small molecule to self-assemble and crystallize into larger, more ordered domains, which is beneficial for device performance. sigmaaldrich.com
Unsymmetrical Substitution: Synthesizing unsymmetrically 6,13-disubstituted pentacenes presents a challenge but offers a route to further tune molecular packing and properties. This can be envisioned by the stepwise addition of two different nucleophiles to pentacene-6,13-dione. nih.gov
These innovations in chemical derivatization have been crucial in transforming pentacene from a material primarily processed by thermal evaporation into a versatile semiconductor suitable for a range of solution-based manufacturing techniques.
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding the electronic properties and reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in chemical reactions and electronic transitions.
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining the electronic behavior of a molecule. The HOMO is the highest energy orbital that contains electrons and is associated with the ability of a molecule to donate electrons. The LUMO is the lowest energy orbital that is empty and relates to the ability of a molecule to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties.
In many substituted pentacenes, the HOMO is primarily localized on the pentacene (B32325) core, retaining its characteristic π-system distribution. The LUMO, however, can be significantly influenced by the nature of the substituent. For aryl-substituted pentacenes like 6,13-diphenylpentacene, a stabilization of the LUMO is often observed. This stabilization can lead to a reduction in the HOMO-LUMO gap compared to unsubstituted pentacene.
Below is a representative data table of calculated HOMO and LUMO energies for pentacene and a generic 6,13-disubstituted pentacene to illustrate the typical effects of substitution. It is important to note that these are illustrative values and the exact energies for this compound would require specific DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pentacene (calculated) | -5.0 | -2.8 | 2.2 |
| Generic 6,13-disubstituted pentacene (illustrative) | -5.1 | -3.2 | 1.9 |
Note: These values are illustrative and based on general trends observed in computational studies of substituted pentacenes.
The electronic properties of pentacene-based materials can be precisely tuned by introducing various substituent groups at the 6 and 13 positions. This strategy, known as molecular orbital tuning, allows for the modification of the frontier molecular orbitals' energies and spatial distributions, thereby altering the material's charge transport and photophysical properties.
In the case of this compound, the phenyl substituents are known to influence the electronic structure. The phenyl groups can engage in π-conjugation with the pentacene core, although the degree of this interaction is highly dependent on the torsional angle between the phenyl rings and the pentacene plane. This interaction can lead to a stabilization of the LUMO, which is a common strategy to improve the electron-accepting capabilities and, in some cases, the air stability of the material.
The general principle of molecular orbital tuning via substitution involves:
Electron-donating groups (EDGs): These groups, such as alkoxy or amino groups, tend to raise the energy of the HOMO, making the molecule easier to oxidize.
Electron-withdrawing groups (EWGs): Groups like cyano or fluoro substituents typically lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This makes the molecule more resistant to oxidation and a better electron acceptor.
The phenyl groups in this compound can be considered weakly electron-withdrawing or neutral in their effect on the pentacene core's frontier orbitals, primarily influencing the LUMO level through extended conjugation.
The phase and nodal properties of the π-orbitals are fundamental to understanding the electronic interactions within and between molecules. The HOMO and LUMO of pentacene and its derivatives are composed of a linear combination of p-orbitals from the carbon atoms of the aromatic core.
Phase: The phase of a molecular orbital refers to the sign of the wavefunction. Constructive overlap between orbitals of the same phase leads to bonding interactions, while destructive overlap between orbitals of opposite phase results in antibonding interactions or nodal planes.
Nodal Properties: A nodal plane is a region in space where the probability of finding an electron is zero. The number and location of nodal planes in a molecular orbital determine its energy and symmetry.
Charge Transfer Integral and Reorganization Energy Calculations
The efficiency of charge transport in organic semiconductors is governed by several key parameters, including the charge transfer integral and the reorganization energy. These parameters are central to understanding the performance of materials like this compound in electronic devices.
Marcus theory provides a theoretical framework for describing the rate of electron transfer between molecules in the condensed phase. In the context of organic semiconductors, it describes the hopping of charge carriers (electrons or holes) between adjacent molecules in the crystal lattice.
The rate constant (k_et) for electron transfer according to Marcus theory is given by:
k_et = (2π/ħ) * |V|^2 * (1/√(4πλk_B T)) * exp(-(ΔG^0 + λ)^2 / (4λk_B T))
Where:
ħ is the reduced Planck constant.
V is the electronic coupling (charge transfer integral).
λ is the reorganization energy.
k_B is the Boltzmann constant.
T is the temperature.
ΔG^0 is the Gibbs free energy change of the reaction.
For efficient charge transport, a high charge transfer integral and a low reorganization energy are desirable.
The electronic coupling, or charge transfer integral (V), quantifies the strength of the electronic interaction between adjacent molecules. It is highly sensitive to the relative distance and orientation of the molecules, which in turn dictates the degree of π-orbital overlap.
In the solid state, this compound exhibits a molecular packing that is significantly influenced by the phenyl substituents. X-ray crystallography studies have shown that these bulky groups can lead to a large separation between the pentacene cores of neighboring molecules. In some crystal structures of this compound, the distance between the pentacyclic π-planes can be as large as 4.9 Å. nih.gov This increased intermolecular distance leads to a significant reduction in the overlap between the π-orbitals of adjacent molecules.
A larger π-π stacking distance directly results in a smaller charge transfer integral, which is detrimental to charge transport. The poor π-orbital overlap in this compound is a key factor contributing to its relatively low charge carrier mobility compared to other pentacene derivatives that exhibit closer π-stacking.
The reorganization energy (λ) is another critical parameter in Marcus theory. It represents the energy required to distort the geometry of a molecule and its surrounding environment when it undergoes a change in charge state (i.e., from neutral to ionized or vice versa). It has two components:
Internal reorganization energy (λ_i): The energy associated with the change in geometry of the molecule itself.
External reorganization energy (λ_o): The energy associated with the rearrangement of the surrounding solvent or crystal lattice.
For rigid aromatic molecules like pentacene and its derivatives, the internal reorganization energy is generally small. Theoretical studies on substituted pentacenes suggest that the difference in vibrational reorganization energies across various compounds is often minor. However, the bulky phenyl groups in this compound can influence the crystal packing and thus have an impact on the external reorganization energy. A less ordered or more loosely packed crystal structure can lead to a higher external reorganization energy, further impeding efficient charge transport.
Below is a table with representative theoretical values for charge transfer integrals and reorganization energies for different pentacene derivatives to illustrate the impact of substitution and packing.
| Parameter | Pentacene | TIPS-Pentacene | This compound (Estimated) |
| π-π stacking distance (Å) | ~3.4 | ~3.3 | up to 4.9 nih.gov |
| Charge Transfer Integral (meV) | High | Moderate | Low |
| Reorganization Energy (meV) | Low | Low | Moderate |
Note: The values for this compound are estimated based on its known crystal structure and general principles of charge transport in organic semiconductors.
Photophysical Phenomena and Exciton Dynamics
Singlet Fission (SF) Mechanisms in 6,13-Diphenylpentacene Aggregates
This compound (DPP) is a well-studied organic semiconductor renowned for its efficient singlet fission (SF) capabilities. Singlet fission is a process where a singlet exciton (B1674681) (S1), created by the absorption of a photon, converts into two triplet excitons (T1). This phenomenon holds significant promise for enhancing the efficiency of photovoltaic devices by potentially doubling the charge carriers generated from a single photon. The process is energetically favorable in materials like DPP where the energy of the singlet state is approximately twice the energy of the triplet state (E(S1) ≈ 2E(T1)).
Photoexcitation: S0 + hν → S1
Triplet Pair Formation: S1 + S0 → 1(T1T1)
Triplet Pair Dissociation: 1(T1T1) → T1 + T1
The efficiency and kinetics of these steps are highly dependent on the electronic coupling between adjacent molecules.
The rate and efficiency of singlet fission in this compound are profoundly influenced by its solid-state molecular packing and the surrounding dielectric environment.
Molecular Packing: The relative arrangement of DPP molecules is critical for achieving the necessary electronic coupling for efficient SF. A "slip-stacked" packing motif is often considered favorable as it can enhance the intermolecular interactions that promote the formation of the 1(T1T1) state. The degree of crystallinity and the specific polymorph of DPP can significantly alter SF rates. For instance, different crystalline forms of pentacene (B32325) derivatives can exhibit varied intermolecular interactions, leading to differences in the delocalization of excited states and, consequently, the dynamics of triplet pair separation. osti.gov In some cases, amorphous phases can exhibit efficient initial singlet fission, but losses may occur before the triplet pairs separate. acs.org
Dielectric Environment: The dielectric constant of the surrounding medium can affect the energetics of the singlet fission process. A higher dielectric environment can, in some instances, disfavor singlet fission. rsc.org The local microenvironment, such as that on the surface of quantum dots, can be engineered to modulate the SF rate in DPP aggregates by influencing both molecular packing and the local dielectric constant. rsc.org
Strong intermolecular electronic coupling is a fundamental requirement for promoting efficient singlet fission. youtube.com This coupling, which is highly sensitive to the distance and orientation between neighboring molecules, facilitates the rapid conversion of the singlet exciton into the correlated triplet pair. youtube.comsemanticscholar.org Theoretical models and experimental studies have shown that specific molecular arrangements that maximize the overlap of π-orbitals between adjacent molecules lead to faster SF rates. In some systems, a direct coupling mechanism, independent of charge-transfer states, can drive ultrafast singlet fission, where vibronic coupling allows for strong mixing between the initial excitonic state and the correlated triplet pair state. semanticscholar.orgnih.gov
Following their generation via singlet fission, the triplet excitons must be efficiently harvested and extracted to be utilized in an optoelectronic device. amanote.com This typically involves the dissociation of the triplet excitons at an interface with an appropriate acceptor material, leading to the formation of free charge carriers. rug.nl The efficiency of this process is contingent on the energy level alignment between the triplet state of the DPP and the acceptor material. Efficient triplet exciton transfer is a critical step for realizing the benefits of singlet fission in solar cells. rug.nl The transfer of triplet excitons can occur through different mechanisms, including charge transfer, where the exciton dissociates at the interface, or energy transfer (like Dexter transfer). rug.nl Fullerene derivatives are often used as electron acceptors to facilitate the dissociation of triplet excitons. rug.nl
Photoluminescence (PL) and Electroluminescence (EL) Properties
This compound exhibits distinct photoluminescence and electroluminescence characteristics, typically emitting in the red portion of the visible spectrum. The precise emission wavelengths and color coordinates can be influenced by factors such as the material's morphology (e.g., thin film, crystal) and the device structure for electroluminescence.
Organic light-emitting diodes (OLEDs) that incorporate DPP have successfully demonstrated saturated red emission. aip.orgresearchgate.net For example, when DPP is doped into a host material like tris(8-hydroxyquinolinato)aluminum (Alq3), it can exhibit a narrow emission spectrum centered around 625 nm. aip.orgresearchgate.net The quality of the emitted color is quantified by the Commission Internationale de l'Eclairage (CIE) 1931 chromaticity coordinates.
| Device Structure | EL Peak (nm) | CIE 1931 (x, y) |
|---|---|---|
| ITO/TPD/DPP:Alq3/Alq3/Mg:Ag | ~625 | (0.65, 0.35) |
Table 1: Representative electroluminescence characteristics of a this compound-based OLED. The data indicates a deep red emission. researchgate.net
The photoluminescence (PL) of DPP films also shows emission in the red region of the spectrum. The PL quantum yield of a film of DPP doped into Alq3 has been measured to be around 30%. aip.orgresearchgate.net The emission spectrum's features, such as peak position and the presence of vibronic shoulders, can be affected by the crystalline phase and molecular packing. gitlab.io
Absolute PL Quantum Yield Investigations
The absolute photoluminescence quantum yield (PLQY) is a crucial parameter that quantifies the efficiency of a material's light emission. For this compound, the PLQY is highly dependent on its environment, such as the host matrix and its physical state (solution or solid film).
In a notable study, a composite film of 0.55 mol% of DPP doped into tris(8-hydroxyquinolinato) aluminum (III) (Alq3) exhibited an absolute PLQY of approximately 30%. This efficient energy transfer from the Alq3 host to the DPP guest molecules is a key factor in the performance of organic light-emitting devices (OLEDs) using this system. The doping strategy minimizes concentration quenching that can occur in neat films of pentacene derivatives.
While specific PLQY values for pristine DPP films are not extensively reported in the literature, studies on closely related 6,13-disubstituted pentacenes, such as 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), have shown that the fluorescence quantum yield can be significantly lower in thin films, often less than 0.5%. oregonstate.edu This is attributed to efficient non-radiative decay pathways, including singlet fission, which become dominant in the solid state due to strong intermolecular coupling. It is plausible that pristine DPP films also exhibit a low PLQY due to similar intermolecular interactions.
Table 1: Reported Absolute Photoluminescence Quantum Yield (PLQY) for this compound and a Related Derivative.
| Compound | Host/Solvent | Concentration | PLQY (%) |
|---|---|---|---|
| This compound (DPP) | Alq3 Film | 0.55 mol% | ~30 |
| 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) | Thin Film | Neat | < 0.5 oregonstate.edu |
Photostability and Degradation Mechanisms
The stability of organic semiconductors under illumination is a critical factor for device longevity. Pentacene and its derivatives are known to be susceptible to photodegradation, primarily through photooxidation.
Photooxidative Resistance and Ambient Light Effects
The primary mechanism of photodegradation for pentacenes in the presence of light and oxygen is the formation of endoperoxides. researchgate.net This process involves the [4+2] cycloaddition of singlet oxygen, which is generated by energy transfer from the photoexcited pentacene molecule, across the central aromatic rings (positions 6 and 13). This reaction disrupts the π-conjugated system, leading to a loss of the material's desirable optical and electronic properties.
The substitution of bulky phenyl groups at the 6 and 13 positions in this compound serves as a crucial strategy to enhance its photooxidative resistance. These substituents provide steric hindrance that impedes the approach of oxygen to the reactive central acene core. Furthermore, theoretical and experimental studies on 6,13-disubstituted pentacenes have shown that these modifications can lead to a stabilization of the lowest unoccupied molecular orbital (LUMO). researchgate.net This electronic stabilization can also contribute to improved photostability.
Despite these improvements over unsubstituted pentacene, this compound is not completely immune to the effects of ambient light and oxygen, especially over extended periods of exposure in solution. The degradation process is often accelerated in solvents where oxygen has higher solubility.
Strategies for Photostability Enhancement
The intrinsic photostability of this compound is primarily enhanced by the presence of the phenyl substituents at the 6 and 13 positions, as discussed above. Further strategies to improve the operational stability of devices incorporating DPP focus on extrinsic methods:
Encapsulation: One of the most effective strategies is the encapsulation of the organic semiconductor device. researchgate.netmdpi.com This involves sealing the device with barrier layers that are impermeable to oxygen and moisture. Materials such as glass, metal foils, and specialized polymers are used to create a hermetic seal, thereby preventing the ingress of atmospheric agents that contribute to photodegradation. Solution-processed encapsulation using UV-curable resins is also a viable approach. researchgate.net
Synthetic Modification: The synthesis of novel pentacene derivatives with even greater steric hindrance or specific electronic properties continues to be an active area of research. While this compound represents a significant improvement, the exploration of other functional groups at various positions on the pentacene core aims to further enhance stability without compromising electronic performance. rsc.orgkoreascience.kr
Matrix Isolation: As demonstrated by the high PLQY in a doped film, dispersing DPP in a stable host matrix can improve its photostability by reducing intermolecular interactions that can facilitate degradation pathways and by physically isolating the DPP molecules from each other and from atmospheric quenchers.
Exciton Dissociation and Charge Separation Dynamics
In photovoltaic applications, the efficient dissociation of photogenerated excitons into free charge carriers at a donor-acceptor interface is paramount. While specific studies on the exciton dissociation and charge separation dynamics exclusively for this compound are limited, valuable insights can be drawn from research on pentacene-based heterojunctions.
In a heterojunction composed of a p-type material like pentacene and an n-type material, the energy level offset at the interface provides the driving force for exciton dissociation. Upon photoexcitation of the pentacene layer, the exciton can diffuse to the interface. If the energy of the charge-transfer state (with the electron on the acceptor and the hole on the donor) is lower than the exciton energy, charge separation becomes energetically favorable.
Studies on pentacene/MoS2 heterojunctions have revealed ultrafast hole transfer from the photoexcited MoS2 to pentacene on a picosecond timescale (around 6.7 ps). arxiv.orgarxiv.org This is followed by a much slower charge recombination process, on the nanosecond timescale (around 5.1 ns), indicating the formation of a relatively long-lived charge-separated state. arxiv.orgarxiv.org The efficiency of exciton dissociation in such systems is often limited by competing ultrafast trapping of charge carriers at defect states. arxiv.orgarxiv.org It is reasonable to infer that this compound, when paired with a suitable acceptor material, would exhibit similar ultrafast charge separation dynamics, a critical characteristic for efficient organic solar cells.
Triplet-Triplet Annihilation (TTA) in OLEDs and Kinetic Models
In organic light-emitting diodes, the recombination of electrons and holes statistically leads to the formation of 25% singlet excitons (which can emit light) and 75% triplet excitons (which are non-emissive in fluorescent materials). Triplet-triplet annihilation (TTA) is a crucial mechanism that allows for the harvesting of these non-emissive triplet excitons to generate emissive singlet excitons, thereby enhancing the internal quantum efficiency of fluorescent OLEDs beyond the 25% spin-statistics limit.
The TTA process involves the interaction of two triplet excitons, which can result in the formation of a singlet exciton and a ground-state molecule:
T1 + T1 → S1 + S0
For TTA to be efficient, the energy of the resulting singlet exciton (ES1) must be less than or equal to twice the energy of the triplet exciton (2 * ET1).
While this compound is utilized as a red-emitting dopant in OLEDs, specific kinetic models and detailed studies on the TTA process within DPP-based devices are not extensively documented in the reviewed literature. However, general kinetic models for TTA in fluorescent OLEDs consider the following key parameters:
Triplet Exciton Density: The rate of TTA is proportional to the square of the triplet exciton density.
Triplet Exciton Lifetime: A longer triplet lifetime allows for a higher probability of two triplet excitons encountering each other.
Triplet Exciton Diffusivity: The mobility of triplet excitons within the host material influences the rate at which they can find each other to annihilate.
The degradation of TTA-based OLEDs can be linked to the instability of the materials involved, where the high energy of the generated singlet excitons or interactions with excess charges can lead to chemical decomposition. rsc.org Kinetic models that incorporate these degradation pathways are essential for understanding and improving the operational lifetime of such devices. rsc.org
Charge Transport Mechanisms and Device Physics in 6,13 Diphenylpentacene Based Systems
Carrier Mobility in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are a primary platform for evaluating the charge transport properties of organic semiconductors. The carrier mobility, a measure of how quickly charge carriers can move through the material under the influence of an electric field, is a key performance metric.
In p-type organic semiconductors like pentacene (B32325) derivatives, the primary charge carriers are holes. The hole mobility in 6,13-diphenylpentacene-based OFETs has been a subject of significant research. For instance, a derivative, 6,13-bis(triisopropylsilylethynyl) pentacene (TIPS-pentacene), has demonstrated high field-effect mobility, exceeding 1 cm²/V·s in some cases. scirp.orgresearchgate.net The optimization of hole mobility often involves strategies to improve the molecular ordering and reduce defects within the semiconductor film. researchgate.net
One common optimization technique is thermal annealing. For TIPS-pentacene films, annealing at specific temperatures can lead to better film morphology and a corresponding increase in hole mobility. scirp.org The choice of solvent for solution-processed films also plays a critical role, as different solvents can lead to variations in film ordering and, consequently, device performance. scirp.org Furthermore, the introduction of a hole injection interlayer, such as 4,4′,4″-tris[3-methylphenyl(phenyl)amino] triphenylamine (m-MTDATA), between the pentacene derivative and the gold electrode has been shown to enhance hole mobility by reducing the contact resistance at the interface. researchgate.net
Table 1: Electrical Parameters and Morphological Properties of TIPS-Pentacene OFETs with Different Solvents and Annealing Temperatures
| Solvent | Annealing Temperature (°C) | Field-Effect Mobility (cm²/V·s) | On/Off Ratio | Threshold Voltage (V) | Surface Roughness (RMS, nm) |
| Toluene (B28343) | 150 | Value not specified | Value not specified | Value not specified | 16.65 |
| Chlorobenzene (CB) | 120 | Value not specified | Value not specified | Value not specified | 27.51 |
| Tetrahydrofuran (THF) | 120 | Value not specified | Value not specified | Value not specified | 37.08 |
| Note: This table is based on data suggesting a correlation between lower surface roughness and higher mobility, although specific mobility values were not provided in the source material. scirp.org |
Several intrinsic and extrinsic factors influence the charge carrier mobility in organic semiconductors.
Molecular Packing: The arrangement of molecules in the solid state is paramount. Efficient π-π stacking allows for better orbital overlap between adjacent molecules, facilitating charge transport. rsc.org In derivatives like 6,13-dichloropentacene, significant one-dimensional π-stacks can dominate charge transport pathways. nih.gov
Charge Transfer Integral: This parameter quantifies the electronic coupling between neighboring molecules and is a direct measure of the ease with which a charge carrier can move from one molecule to another. nih.gov Stronger electronic couplings, resulting from favorable molecular packing, lead to higher mobility.
Reorganization Energy: This is the energy required to distort the geometry of a molecule when it gains or loses a charge. A lower reorganization energy is desirable for efficient charge transport, as it represents a smaller energetic barrier for a charge to hop between molecules. rsc.org For instance, the introduction of thiophene units in pentathienoacene leads to a significant increase in reorganization energy and a corresponding decrease in mobility compared to pentacene. nih.gov
Other factors such as disorder, the presence of traps, grain boundaries, and the morphology of the film also significantly impact charge transport. researchgate.net
Conductivity Studies in Composites and Films
The electrical conductivity of this compound can be studied in its pure form or when incorporated into composite materials. These studies provide insights into the material's charge transport properties under different conditions.
The direct current (DC) conductivity of a material can be measured as a function of temperature to determine its activation energy. The relationship between DC conductivity (σ_dc) and temperature (T) often follows the Arrhenius equation:
σ_dc = σ_0 * exp(-E_a / (k_B * T))
where σ_0 is a pre-exponential factor, E_a is the activation energy, and k_B is the Boltzmann constant. ekb.eg The activation energy represents the energy barrier that charge carriers must overcome to contribute to conduction. This value can be determined from the slope of a plot of ln(σ_dc) versus 1/T. youtube.com For many organic materials, this behavior suggests that charge transport occurs via a hopping mechanism. researchgate.net
The forbidden band gap, or energy gap, is a crucial parameter for a semiconductor, representing the energy difference between the valence band and the conduction band. This gap determines the energy required to excite an electron from a bound state to a conducting state. An analysis of the optimal band gaps is critical for applications like solar cells to maximize efficiency. rsc.org
Charge Hopping vs. Band-like Transport Models
The mechanism of charge transport in organic semiconductors is often described by two primary models: charge hopping and band-like transport. wikipedia.org
Charge Hopping Model: In this model, charge carriers are localized on individual molecules and move by "hopping" between adjacent molecules. This process is typically thermally activated, meaning that mobility increases with temperature. nih.gov The hopping transport is incoherent, and the charge transfer rate can be described by theories like the Marcus theory. This model is often applicable to disordered or polycrystalline organic thin films where charge carriers can become trapped at defects. nih.govresearchgate.net
Band-like Transport Model: This model is more akin to charge transport in traditional inorganic semiconductors. Here, the molecular orbitals of the individual molecules overlap to form continuous energy bands. Charge carriers are delocalized within these bands and can move coherently through the material. researchgate.net In this regime, mobility typically decreases with increasing temperature due to scattering effects. Band-like transport is more commonly observed in highly ordered single crystals. nih.govrsc.org
In reality, the transport mechanism in a given organic semiconductor can be a combination of both models, and the dominant mechanism can depend on factors like temperature, the degree of crystalline order, and the concentration of charge carriers. nih.govresearchgate.net It has been shown that in some organic thin films, it is possible to transition from a hopping-dominated transport regime to a band-like transport regime by increasing the concentration of injected charge carriers. nih.govresearchgate.net
Table 2: Comparison of Charge Transport Models
| Feature | Charge Hopping Transport | Band-like Transport |
| Carrier State | Localized on individual molecules | Delocalized in energy bands |
| Transport Mechanism | Incoherent hopping between sites | Coherent movement through bands |
| Temperature Dependence of Mobility | Increases with temperature (thermally activated) | Decreases with temperature (scattering limited) |
| Typical Materials | Disordered or polycrystalline organic films | Highly ordered single crystals |
Quantum Nuclear Tunneling Effects
In the realm of organic semiconductors, including oligoacenes like pentacene and its derivatives, the mechanism of charge transport is a complex interplay of localized hopping and delocalized band-like transport. While classical models like Marcus theory describe charge transfer as a thermally activated "hopping" process, they sometimes fail to fully explain the observed electronic properties, such as a decrease in charge carrier mobility with increasing temperature, a characteristic typically associated with band-like transport.
A more complete picture emerges when quantum mechanical effects, specifically nuclear tunneling, are incorporated into the charge hopping model. This approach considers that the nuclei of the molecules are not static but are quantum objects that can "tunnel" through a potential energy barrier rather than needing to overcome it via thermal activation. This is particularly relevant for the high-frequency vibrational modes of the organic molecules.
For charge transport in closely related molecules like pentacene, rubrene, and tetracene, a model that combines quantum charge-transfer theory with random-walk simulations has been successfully employed. aps.org This model demonstrates that including quantum nuclear tunneling can explain the observed "band-like" temperature dependence within a hopping framework. aps.org These crystals exhibit band-like behaviors primarily due to the nuclear tunneling associated with high-frequency molecular vibrations. aps.org This quantum-corrected hopping model provides a bridge between the two extreme mechanisms of pure hopping and pure band transport, yielding calculated room-temperature hole mobilities that are in good agreement with experimental values for these materials. aps.org While direct studies on this compound are specific, the fundamental principles derived from its parent compound, pentacene, suggest that quantum nuclear tunneling plays a crucial role in accurately describing its intrinsic charge transport characteristics.
Charge Recombination Processes in Organic Photovoltaics (OPVs)
In organic photovoltaic (OPV) devices, the conversion of light into electricity involves a series of steps, beginning with the formation of an exciton (B1674681) (a bound electron-hole pair). For a photocurrent to be generated, this exciton must diffuse to a donor-acceptor interface where it dissociates into a charge transfer (CT) state, which can then separate into free charge carriers that are transported to the electrodes. unibe.ch However, these charge carriers can also recombine, which constitutes a primary loss mechanism limiting device efficiency. macalester.edursc.org
Charge recombination can be broadly categorized into two types:
Geminate Recombination: This occurs when the electron and hole originating from the same photon recombine before they can separate into free carriers. macalester.edu This process directly competes with the charge separation at the donor-acceptor interface.
Non-geminate Recombination: This involves the recombination of an electron and a hole that originated from different photons. unibe.ch These free carriers, while migrating towards their respective electrodes, may encounter each other and recombine. unibe.ch Non-geminate recombination can be bimolecular (Langevin-type) or proceed through trap-assisted recombination, where a charge carrier is temporarily immobilized at a defect or trap state before recombining with a free carrier. unibe.ch
Charge Transfer (CT) States and Open-Circuit Voltage (Voc)
A critical parameter governing the performance of an OPV is the open-circuit voltage (Voc), which represents the maximum voltage the device can produce under illumination. The Voc is intrinsically linked to the energy of the charge transfer (CT) state at the donor-acceptor interface. spie.org The CT state is an intermediate, coulombically bound electron-hole pair located at the interface, with the electron on the acceptor molecule (e.g., a fullerene) and the hole on the donor molecule (e.g., this compound).
The energy of this CT state (E_CT) sets the upper limit for the Voc. The difference between the optical bandgap of the donor or acceptor material and the energy extracted as qVoc represents a significant energy loss in OPVs. spie.org A substantial portion of this loss is directly related to the energy required to separate the CT state into free charges.
Charge Trapping Phenomena in Devices
Charge trapping is a significant performance-limiting factor in organic semiconductor devices. Traps are localized electronic states within the material's bandgap that can immobilize charge carriers (electrons or holes), preventing them from contributing to the current. The presence of these traps can reduce charge carrier mobility, increase recombination rates, and adversely affect key device parameters. rsc.orgarxiv.org
The origins of charge traps in organic materials are varied and can include:
Structural Defects: Imperfections in the molecular packing or crystalline order of the organic film can create energetic sites that trap charges.
Chemical Impurities: The presence of foreign molecules, such as residual solvents or atmospheric components like water, can introduce trap states. mpg.de Simulations have suggested that water clusters within the voids of molecular films can act as hole traps. mpg.de
Interfacial States: Defects and disorder at the interface between the organic semiconductor and the dielectric layer or electrodes can also serve as trapping sites.
In devices utilizing this compound, charge trapping has been observed. For example, in organic light-emitting devices (OLEDs) where DPP was used as a dopant in an Alq3 host, the current-voltage characteristics showed a transition from a charge-limited current to a trap-controlled-limited current, indicating the presence of charge traps within the device. aip.org The efficiency of many organic solar cells is limited by carriers relaxing into tail states (a distribution of traps at the edge of the band), which reduces the quasi-Fermi level splitting and, consequently, the device's open-circuit voltage. rsc.org Identifying an energy window where materials are less susceptible to trapping is crucial; for many organic semiconductors, trap-free transport occurs when the ionization energy is below 6.0 eV and the electron affinity is above 3.6 eV. mpg.de
Impact of Substrate Surface Modification on OFET Performance
In an Organic Field-Effect Transistor (OFET), the interface between the semiconductor layer and the gate dielectric is of paramount importance, as this is where the charge accumulation and transport occur. Modifying the surface of the substrate (or the dielectric layer upon it) can have a profound impact on the performance of the OFET.
Chemical functionalization of the substrate, often accomplished using self-assembled monolayers (SAMs), can dramatically alter the device characteristics of OFETs, including those based on materials like this compound. The key effects of such modifications include:
Threshold Voltage (Vth) Shift: The dipole moment of the SAM molecules at the semiconductor/dielectric interface can induce a significant shift in the threshold voltage. researchgate.net For instance, SAMs with different end groups can cause dramatic variations in Vth, sometimes by as much as ±50 V. researchgate.net This effect can be used to tune the operating voltage of the transistor.
Carrier Density Modulation: The surface chemistry can influence the density of charge carriers accumulated at the interface. Certain SAMs can facilitate the accumulation of holes, while others can promote electron accumulation, effectively doping the interface region. researchgate.net
Mobility and Current Modulation: While field-effect mobility is often less sensitive than the threshold voltage, it can still be affected by substrate modification. researchgate.net Surface treatments can influence the morphology and molecular ordering of the subsequently deposited organic semiconductor layer, which in turn affects charge transport. Furthermore, modifications can impact the OFF current of the transistor by orders of magnitude. researchgate.net
These results demonstrate that the substrate is not merely a passive support but an active component that influences the electronic processes within the OFET. For a this compound-based OFET, careful selection of substrate surface chemistry is a critical step in optimizing device performance by controlling the threshold voltage, minimizing charge trapping at the interface, and promoting efficient charge transport.
Data Table of Discussed Parameters
| Parameter | Symbol | Relevance in DPP-Based Devices | Typical Influencing Factors |
| Open-Circuit Voltage | Voc | Determines the maximum voltage output of a photovoltaic cell. | Energy of the Charge Transfer (CT) state, recombination rates. |
| Charge Transfer State Energy | E_CT | Sets the upper limit for Voc in organic photovoltaics. | Donor/acceptor material combination, interfacial properties. |
| Threshold Voltage | Vth | The gate voltage required to turn on an OFET. | Substrate/dielectric surface modification, charge traps. |
| Charge Carrier Mobility | µ | Describes the velocity of charge carriers in an electric field. | Molecular packing, temperature, presence of traps. |
Supramolecular Organization and Solid State Structure
Crystal Packing and Molecular Geometry Analysis
The introduction of phenyl substituents at the 6 and 13 positions of the pentacene (B32325) core significantly influences its solid-state structure, leading to distinct packing motifs and intermolecular interactions compared to unsubstituted pentacene.
X-ray Crystallography of 6,13-Diphenylpentacene and its Adducts
Single-crystal X-ray diffraction has been instrumental in elucidating the precise molecular geometry and packing of DPP and its derivatives. For instance, the crystal structure of a cis-bis bris.ac.ukfullerene adduct of this compound has been determined, revealing the spatial arrangement of the bulky fullerene units on the same face of the pentacene core. nih.govacademie-sciences.fr In this adduct, the closest distance between carbon atoms on adjacent fullerene molecules is a mere 3.065(8) Å. academie-sciences.fracs.org The experimentally determined crystal structures of both the cis-bis bris.ac.ukfullerene adduct and a bris.ac.ukfullerene-pentacene monoadduct show remarkable agreement with structures calculated using molecular mechanics (MM2). academie-sciences.fr
The crystal structure of DPP itself has been analyzed, and it has been found that it shares a similar molecular geometry and crystal packing with its N-hetero analogue, N,N'-diphenyl-6,13-dihydro-6,13-diazapentacene (DP-6,13-DHDAP). nih.govnih.govresearchgate.net This similarity is attributed to the dominant role of edge-to-face interactions. nih.govresearchgate.net
A doubly alkylene-bridged derivative of this compound has also been synthesized and its structure confirmed by X-ray crystallography, demonstrating a method to enhance the stability of the pentacene core. researchgate.netnih.gov
Interactive Data Table: Crystallographic Data for a this compound Adduct
| Parameter | Value |
| Compound | cis-bis bris.ac.ukfullerene adduct of this compound |
| Closest C-C distance (Å) | 3.065(8) |
| Computational Method | MM2 |
Note: This table summarizes key crystallographic data for a specific adduct of this compound.
Influence of Phenyl Substituents on Intermolecular Interactions (e.g., edge-to-face, π-stacking)
The phenyl groups at the 6 and 13 positions of DPP play a crucial role in dictating the intermolecular interactions within the crystal lattice. These interactions are fundamental to the material's properties. theochem.nllibretexts.orgacs.org The dominant interactions are often of the edge-to-face type, where the edge of a phenyl ring on one molecule interacts with the face of the pentacene core or a phenyl group of a neighboring molecule. nih.govresearchgate.net This is a common feature in the packing of aromatic molecules. rsc.org
These edge-to-face interactions in DPP and its analogue, DP-6,13-DHDAP, lead to nearly identical molecular packing. nih.govresearchgate.net The presence of these bulky phenyl substituents can prevent the close π-π stacking that is characteristic of unsubstituted pentacene. researchgate.net This is a key factor in determining the electronic coupling between adjacent molecules. In some derivatives, the bulky aryl substituents can effectively isolate the pentacene cores from one another. researchgate.net
In the case of fullerene adducts, favorable π-π stacking interactions between adjacent fullerene moieties can drive the diastereoselective formation of cis-adducts. acs.org The distance between the centers of abutting pentagons on adjacent fullerenes in the cis-bis bris.ac.ukfullerene-diphenylpentacene adduct is 3.284 Å, which is slightly shorter than the typical van der Waals spacing, indicating a stabilizing interaction. acs.org
Comparison of Packing Motifs (e.g., herringbone, brickwork)
Organic semiconductor molecules typically adopt one of a few common packing motifs in the solid state, with the "herringbone" and "brickwork" arrangements being particularly prevalent for acenes. rsc.org Unsubstituted pentacene typically crystallizes in a herringbone pattern, which is characterized by edge-to-face interactions. nih.govresearchgate.netrsc.org
In contrast, the introduction of bulky substituents can alter this packing. For example, the addition of triisopropylsilylethynyl groups to pentacene transforms the herringbone packing into a two-dimensional π-stacking brickwork arrangement. nih.govresearchgate.net this compound, however, tends to maintain a packing that is dominated by edge-to-face interactions, leading to a structure that is nearly identical to that of pentacene at the unit cell level, favoring a herringbone-like arrangement. nih.govresearchgate.netsigmaaldrich.com This is because the phenyl substitution does not significantly alter the electric potential at the periphery of the molecules. sigmaaldrich.com The packing of DPP is essentially the same as its nitrogen-containing analogue, DP-6,13-DHDAP, due to these governing edge-to-face interactions. nih.govresearchgate.net
Self-Assembly Behavior of this compound Derivatives
The ability of DPP derivatives to self-assemble into ordered structures is crucial for their application in electronic devices, as the degree of molecular ordering directly impacts charge transport.
Formation of Uniform Films and Crystalline Order
Derivatives of pentacene, including those with phenyl substituents, have been shown to self-assemble into uniform films with significant long-range crystalline order. mdpi.com This self-assembly is a key attribute for creating robust electronic devices. mdpi.com The formation of uniform crystalline structures without other polymorphs is indicated by well-resolved diffraction peaks in X-ray diffraction studies. nih.gov
The self-assembly process can be influenced by various factors, including the nature of the solvent and the presence of other molecules. rsc.orgresearchgate.net For instance, the blending of a soluble pentacene derivative with a polymer can slow down solvent evaporation during film casting, allowing the small molecule to crystallize into large grains. mdpi.com The formation of uniform films of this compound and its composites, such as with ZnO, has been reported, leading to new material properties.
Segregation to Dielectric Interfaces in Blends
In blends of soluble pentacene derivatives with insulating polymers, the semiconductor molecule can segregate to the interface with the dielectric layer. mdpi.com For example, studies with TIPS-pentacene blended with poly(α-methylstyrene) have shown that the semiconductor preferentially segregates to the silica (B1680970) dielectric interface, particularly when a high molecular weight polymer is used. mdpi.com Conversely, when blended with semiconducting polymers like poly(triarylamine), TIPS-pentacene has been observed to segregate to the top surface of the film, at the air interface. mdpi.com This segregation behavior is critical for the performance of devices like field-effect transistors, as it positions the active semiconductor layer precisely where it is needed for charge transport.
Interactive Data Table: Self-Assembly and Segregation of Pentacene Derivatives
| Derivative | Blend Component | Segregation Interface | Device Implication |
| TIPS-pentacene | Poly(α-methylstyrene) | Dielectric | Bottom-gate FETs |
| TIPS-pentacene | Poly(triarylamine) | Air | Top-gate FETs |
Note: This table illustrates the segregation behavior of a functionalized pentacene in polymer blends and its relevance for device architecture.
Aggregate Formation and Structure in Solution and Dispersions
The supramolecular organization of this compound (DPP) in solutions and dispersions is a critical factor influencing its photophysical properties and potential applications. The formation of aggregates, their structure, and their interaction with the surrounding environment can significantly alter the behavior of individual DPP molecules.
In dilute solutions of solvents like dichloromethane (B109758) (CH₂Cl₂), DPP typically exists in a monomeric state, showing no signs of aggregation in concentrations ranging from 6.6 × 10⁻⁷ to 1.7 × 10⁻⁵ M, as observed through UV-vis spectroscopy. nih.gov However, at higher concentrations in solvents such as deuterated chloroform (B151607) (CDCl₃), specifically above 0.05 M, evidence of solution-state aggregation emerges, detectable by ¹H NMR spectroscopy. nih.gov
The formation and characteristics of DPP aggregates can be systematically controlled and studied in aqueous dispersions, particularly through co-aggregation with other nanomaterials like lead sulfide (B99878) (PbS) quantum dots (QDs). rsc.orgrsc.org In these systems, DPP forms aggregates, and the presence of QDs can modulate the structure and photophysical processes within these aggregates. rsc.org For instance, pure DPP aggregates in an aqueous environment exhibit a certain rate of singlet fission, a process where a singlet exciton (B1674681) converts into two triplet excitons. rsc.orgrsc.org
The interaction between DPP and the ligands on the surface of the QDs, such as poly(ethylene glycol)-thiolate (PEGT), can disturb the typical packing of DPP molecules within the aggregates. rsc.org This perturbation can lead to weaker exciton coupling, resulting in a bathochromic (red) shift and broadening of the absorption peaks. rsc.org For example, co-aggregates of DPP with PbS QDs of specific sizes (radii of 1.6 nm, 1.8 nm, 2.0 nm, and 2.2 nm) show a broadening of the 0-0 vibronic band by 120-160 cm⁻¹ and a bathochromic shift of the 0-1 vibronic band by approximately 100 cm⁻¹ compared to pure DPP aggregates. rsc.org
Transmission electron microscopy (TEM) reveals that these co-aggregates are often irregular in shape, with diameters ranging from 30 to 80 nm. rsc.org The formation of these co-aggregates is dependent on the properties of the QD surface, including the density of surface ligands. rsc.orgrsc.org For instance, PbS QDs with a radius of 2.7 nm did not appear to form co-aggregates with DPP, and the absorption spectrum of this mixture was identical to that of pure DPP aggregates. rsc.org This suggests that an optimal surface ligand density is necessary to facilitate the interaction and co-aggregation with DPP. rsc.org
The structure of these aggregates in dispersion is also influenced by the dielectric environment provided by the surrounding medium and the QD ligands. rsc.orgrsc.org A higher local dielectric constant can favor processes like singlet fission. rsc.org The interplay between the molecular packing within the DPP aggregate and the local dielectric environment created by the QD surface ultimately dictates the aggregate's photophysical behavior. rsc.orgrsc.org
It has been demonstrated that the rate of singlet fission within DPP aggregates can be significantly accelerated through co-aggregation with PbS QDs. The average rate of singlet fission increased from 0.074 ps⁻¹ in pure DPP aggregates to 0.37 ps⁻¹ in co-aggregates with 2.2 nm radius QDs. rsc.org This five-fold increase highlights the profound impact of the supramolecular organization on the excited-state dynamics of DPP. rsc.org
The table below summarizes the effect of PbS quantum dot size on the singlet fission rate in this compound co-aggregates.
| QD Radius (nm) | Average Singlet Fission Rate (ps⁻¹) | Fold Increase vs. Pure DPP | Spectral Changes in DPP Aggregate |
| N/A (Pure DPP) | 0.074 | 1x | Baseline |
| 1.6 | Slightly changed from pure DPP | ~1x | 120-160 cm⁻¹ broadening of 0-0 band, ~100 cm⁻¹ red shift of 0-1 band |
| 2.2 | 0.37 | 5x | 120-160 cm⁻¹ broadening of 0-0 band, ~100 cm⁻¹ red shift of 0-1 band |
| 2.7 | Slightly changed from pure DPP | ~1x | No significant change |
Applications in Organic Electronic Devices
Organic Field-Effect Transistors (OFETs)
OFETs represent a key area where pentacene (B32325) and its derivatives, including DPP, have been extensively investigated. These compounds form the core of the device's active layer, responsible for charge transport.
The development of active layer materials for OFETs has focused on enhancing performance, stability, and processability. While pristine pentacene exhibits high charge carrier mobility, its poor solubility hinders large-area solution-based fabrication. This has led to the development of soluble pentacene derivatives. One notable example is 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), which offers improved solubility in common organic solvents and greater environmental stability. scirp.org The introduction of phenyl groups at the 6 and 13 positions of the pentacene core, as in DPP, also modifies the material's electronic properties and molecular packing, which are crucial for efficient charge transport in the active layer of an OFET.
Several fabrication techniques are employed to deposit the organic semiconductor active layer in OFETs, each with its own set of advantages and challenges.
Thermal Vapor Deposition: This technique involves heating the organic material in a high vacuum environment, causing it to sublime and then deposit as a thin film onto a substrate. nih.gov It allows for precise control over film thickness and morphology, often resulting in highly ordered crystalline films with good device performance. nih.gov Thermal evaporation is a common method for depositing small-molecule semiconductors like pentacene and its derivatives. nih.gov
Spin Coating: As a solution-based technique, spin coating is well-suited for soluble organic semiconductors. ossila.com A solution of the material is dispensed onto a substrate, which is then spun at high speed to produce a thin, uniform film. ossila.com This method is advantageous for its simplicity, speed, and suitability for large-area applications. scirp.orgossila.com The quality of the resulting film is influenced by factors such as solvent choice, solution concentration, and spin speed.
Dip-Coating: This is another solution-based method where the substrate is immersed in and then withdrawn from a solution containing the organic semiconductor at a constant speed. The solvent evaporates, leaving a thin film on the substrate. Dip-coating is a simple and cost-effective method for creating uniform films over large areas. scirp.org
Bar-Coating: In this technique, a liquid film of the organic semiconductor solution is applied to a substrate, and a cylindrical bar is used to spread the film to a uniform thickness. Bar-coating is a scalable method suitable for roll-to-roll manufacturing processes, making it attractive for commercial production of organic electronic devices.
The performance of an OFET is evaluated based on several key parameters, including the on/off ratio and the threshold voltage.
On/Off Ratio: This is the ratio of the drain current when the transistor is in the "on" state (a gate voltage is applied) to the drain current when it is in the "off" state (no gate voltage is applied). A high on/off ratio is crucial for digital logic applications, indicating that the switch can be effectively turned on and off. mit.edu Pentacene-based OFETs have demonstrated high on/off ratios, often in the range of 10⁶ to 10⁸. mit.eduencyclopedia.pub
Threshold Voltage (Vth): The threshold voltage is the minimum gate voltage required to induce a conducting channel at the semiconductor-insulator interface and turn the transistor "on". omec.org.uk The threshold voltage is an important parameter for determining the power consumption and operating characteristics of the device. omec.org.uk Factors such as the thickness of the semiconductor layer and the presence of an injection barrier at the electrode-semiconductor contact can influence the threshold voltage. omec.org.ukresearchgate.net Studies have shown that for pentacene OFETs, the threshold voltage can be dependent on the thickness of the pentacene film. omec.org.uk Molecular doping of the active layer is another technique used to control and tune the threshold voltage of OFETs. researchgate.net
Table 1: Performance Characteristics of Pentacene-Based OFETs
| Parameter | Typical Value/Range | Significance |
|---|---|---|
| On/Off Ratio | 106 - 108 | High ratio indicates efficient switching behavior. mit.eduencyclopedia.pub |
| Threshold Voltage (Vth) | Dependent on fabrication parameters | Determines the voltage required to turn the device on. omec.org.uk |
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, 6,13-diphenylpentacene has carved out a niche as a highly effective dopant for achieving efficient red emission, a critical component for full-color displays.
DPP is utilized as a red emitter dopant within a host material in the emissive layer of an OLED. researchgate.net When an electric current is passed through the device, the host material becomes excited and efficiently transfers its energy to the DPP guest molecules. These excited DPP molecules then relax by emitting light, producing a characteristic red electroluminescence. researchgate.net The narrow emission spectrum of DPP contributes to a saturated red color, which is highly desirable for display applications. researchgate.net Doping DPP into a host matrix like tris(8-hydroxyquinolinato)aluminum (Alq₃) has been shown to yield efficient and stable red-emitting OLEDs. researchgate.net
The efficiency of an OLED is often quantified by its external quantum efficiency (EQE), which is the ratio of the number of photons emitted from the device to the number of electrons injected. For OLEDs incorporating DPP as a red dopant, studies have focused on optimizing the device structure and dopant concentration to maximize the EQE. Research has demonstrated that DPP-doped Alq₃ devices can achieve an electroluminescence quantum efficiency of 1.3% at a current density of 100 A/m². researchgate.net This value approaches the theoretical limit for fluorescent OLEDs, indicating highly efficient energy transfer and light emission processes within the device. researchgate.net
Table 2: Properties of this compound in OLEDs
| Property | Value/Characteristic | Reference |
|---|---|---|
| Role | Red Emitter Dopant | researchgate.net |
| Host Material Example | Tris(8-hydroxyquinolinato)aluminum (Alq₃) | researchgate.net |
| Emission Color | Saturated Red | researchgate.net |
| Peak Emission Wavelength | ~625 nm | researchgate.net |
| Electroluminescence Quantum Efficiency | 1.3% at 100 A/m² | researchgate.net |
Host Material Systems (e.g., Alq3)
In the architecture of Organic Light-Emitting Diodes (OLEDs), the host-guest system within the emissive layer is a critical determinant of device performance. In such systems, a dopant (guest) is dispersed within a host material. The host facilitates charge transport and transfers energy to the guest, which then emits light. Tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark material frequently used in OLEDs, serving as both an electron transport material and an emissive host due to its high thermal stability and fluorescence quantum yield. ossila.comrsc.org
While direct studies detailing the specific use of this compound (DPP) as a dopant within an Alq3 host are not extensively prevalent in the reviewed literature, the principles of host-guest systems using materials like Alq3 are well-established. researchgate.nettechnion.ac.ilresearchgate.net The efficiency of energy transfer from the host to the guest is paramount. This process, often governed by Förster Resonance Energy Transfer (FRET), depends on the spectral overlap between the emission of the host (like Alq3) and the absorption of the guest dopant. The goal is to achieve efficient energy transfer to the dopant, leveraging the dopant's potentially higher photoluminescence quantum yield or desired emission color, while minimizing direct recombination on the host molecules. The effectiveness of such a system would hinge on the relative HOMO and LUMO energy levels of DPP and Alq3 to ensure efficient charge trapping and subsequent emissive recombination on the DPP guest molecules.
Organic Photovoltaic (OPV) Cells and Singlet Fission Sensitized Devices
This compound, as a derivative of pentacene, is a material of significant interest for Organic Photovoltaic (OPV) cells, primarily due to its potential to undergo singlet fission. nih.gov Singlet fission is a process where a singlet exciton (B1674681), generated by the absorption of a single photon, is converted into two triplet excitons. nih.gov This carrier multiplication phenomenon presents a pathway to overcome the Shockley-Queisser limit for single-junction solar cells, potentially doubling the photocurrent generated by high-energy photons.
The active layers in OPVs are typically bulk heterojunctions (BHJ) composed of an electron donor and an electron acceptor material. osaka-u.ac.jpnih.govcore.ac.uk The general mechanism in an OPV involves:
Light absorption creating excitons (bound electron-hole pairs). osaka-u.ac.jp
Exciton diffusion to the donor-acceptor interface. osaka-u.ac.jp
Exciton dissociation into free charge carriers. osaka-u.ac.jp
Charge transport to the respective electrodes. osaka-u.ac.jp
In singlet fission-sensitized devices, a material like DPP absorbs a higher-energy photon, generates two triplet excitons, and then transfers these excitons to a lower bandgap acceptor material, which then undergoes charge separation. This strategy allows for the utilization of the solar spectrum's high-energy portion more efficiently. nih.govmit.edu
Small Molecule Electron Donor / p-type Semiconductor Applications
In the context of OPVs, this compound functions as an electron donor, or p-type semiconductor. Small molecule donors are an important class of materials in OPV research, offering advantages such as well-defined molecular structures, high purity, and batch-to-batch reproducibility compared to their polymeric counterparts. mdpi.comelsevierpure.com The design of these molecules, often following an Acceptor-Donor-Acceptor (A-D-A) architecture, aims to tune their optical absorption, energy levels (HOMO/LUMO), and charge transport properties. nih.govnih.gov
As a p-type material, DPP is responsible for absorbing sunlight to generate excitons and transporting the resulting holes to the anode after exciton dissociation at the donor-acceptor interface. The performance of DPP in this role is dictated by its HOMO level, which should align well with the work function of the anode for efficient hole extraction, and its LUMO level, which influences the open-circuit voltage (Voc) of the device. rsc.org Research in this area focuses on synthesizing novel small molecule donors to optimize these parameters and improve power conversion efficiencies. mdpi.comrsc.org
Integration with Quantum Dots (e.g., PbS, PbSe) as Acceptors
A promising strategy in advanced photovoltaics involves pairing organic singlet fission materials like DPP with inorganic semiconductor quantum dots (QDs) as electron acceptors. nih.gov Lead sulfide (B99878) (PbS) and lead selenide (B1212193) (PbSe) QDs are particularly attractive due to their size-tunable bandgaps, allowing their absorption spectra to be tailored to capture near-infrared (NIR) photons, and their capacity for multiple exciton generation (MEG). lanl.govsigmaaldrich.comyoutube.com
In these hybrid devices, DPP acts as the blue-absorbing material that undergoes singlet fission, while the QDs serve as the red-absorbing acceptor. nih.gov The triplet excitons generated in DPP are transferred to the PbS or PbSe QDs, where they dissociate into free charge carriers. This architecture effectively creates a single-junction solar cell with dual-bandgap characteristics, capable of harvesting a broader range of the solar spectrum. nih.gov The efficiency of these devices depends critically on the energy level alignment at the organic/QD interface to ensure efficient triplet energy transfer and subsequent charge separation. youtube.comdntb.gov.ua
Power Conversion Efficiency Investigations
The power conversion efficiency (PCE) is the ultimate metric for a solar cell's performance. For OPVs incorporating this compound and its derivatives, PCE is a function of the short-circuit current (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). Singlet fission is a key strategy to enhance the Jsc by increasing the number of charge carriers generated per photon.
Recent advancements in OPV technology, driven by the development of non-fullerene acceptors (NFAs), have led to PCEs exceeding 18-19% in single-junction devices. osaka-u.ac.jpnih.govresearchgate.net While these top-performing devices often utilize specifically designed polymer donors, the principles guide the research on small-molecule systems. elsevierpure.com
Below is a table summarizing reported PCEs for various advanced solar cell architectures, providing context for the performance targets in DPP-based device research.
| Solar Cell Type | Donor Material | Acceptor Material | Reported Power Conversion Efficiency (PCE) |
| All-Small-Molecule OSC | BTR-Cl | Y6 | 15.34% mdpi.com |
| All-Small-Molecule OSC | C-2F | N3 | 14.64% mdpi.com |
| All-Small-Molecule OSC | SM8 | BO-4Cl | 13.11% mdpi.com |
| PbS QD Solar Cell | - | PbS QDs | 13.03% elsevierpure.com |
| PbS QD Solar Cell | - | PbS QDs | 8.55% (Certified) mit.edu |
| PbSe QD Solar Cell | - | PbSe QDs | >6% lanl.gov |
| Perovskite QD Solar Cell | - | Organic Cation-based PQDs | 18.1% sciencedaily.comtechnologynetworks.com |
This table presents data from various research efforts to provide a comparative landscape of solar cell efficiencies.
Hybrid Nano-Composites for Photoelectrical Applications
Hybrid nano-composites that combine organic semiconductors with inorganic nanostructures offer a pathway to develop novel materials with enhanced or entirely new functionalities for optoelectronic applications. These composites leverage the desirable properties of both components, such as the high charge carrier mobility of inorganic materials and the strong light absorption and processability of organic molecules.
This compound/ZnO Nano Composites
Composites of this compound (or its precursor 6,13-pentacenequinone) with zinc oxide (ZnO) nanoparticles have been investigated for photoelectrical applications. hvdesaicollege.org ZnO is a wide-bandgap n-type semiconductor known for its high electron mobility, environmental stability, and diverse nanostructure morphologies. researchgate.netelsevierpure.commdpi.cometasr.com
In these composites, the organic molecule acts as a photosensitizer, absorbing light in the visible spectrum, a region where the wide-bandgap ZnO is transparent. Upon photoexcitation, charge transfer can occur at the organic/inorganic interface. Specifically, the excited DPP can inject an electron into the conduction band of the ZnO nanoparticle. This charge separation process is fundamental to the operation of photodetectors and photocatalytic systems. For instance, studies on pentacene and Er-doped ZnO nanocomposites have demonstrated photodetection across the UV-visible-NIR spectrum. scilit.com The formation of a homogeneous layer of ZnO on the surface of the organic material is crucial for efficient interfacial charge transfer. hvdesaicollege.orgresearchgate.net The properties of these nano-composites can be tailored by controlling the morphology and weight ratio of the components, enabling their use in applications ranging from photodetectors to photocatalytic degradation of organic pollutants. hvdesaicollege.orgresearchgate.net
This compound/TiO₂ Nano Composites
The integration of organic semiconductors with inorganic nanoparticles, such as titanium dioxide (TiO₂), is a promising strategy for developing advanced organic electronic devices. These nanocomposites can exhibit synergistic properties, combining the high charge carrier mobility of the organic material with the electron-accepting and photocatalytic capabilities of the inorganic component.
In the context of this compound, the creation of a composite with TiO₂ nanoparticles can be envisioned to enhance charge separation and transport in photovoltaic devices. The TiO₂ can act as an electron acceptor, facilitating the dissociation of excitons generated in the DPP upon light absorption. While specific studies on this compound/TiO₂ nanocomposites are not extensively documented in publicly available literature, the principles are based on well-established research with other pentacene derivatives and organic semiconductors. The improved processability of DPP could allow for better blending and interface control with TiO₂ nanoparticles, potentially leading to more efficient charge transfer and improved device performance compared to its less soluble parent compound.
Dynamic Nuclear Polarization (DNP) with Photo-Excited Triplet Electrons
Dynamic Nuclear Polarization (DNP) is a technique used to enhance the signal intensity in nuclear magnetic resonance (NMR) spectroscopy. DNP with photo-excited triplet electrons, often referred to as triplet-DNP, utilizes molecules that can be excited to a long-lived triplet state by light. This compound has emerged as a valuable polarizing agent in this field. mdpi.com The process involves the transfer of the high spin polarization of the triplet electrons to the surrounding nuclear spins, thereby amplifying the NMR signal.
Enhancement Factor Studies for ¹H Spins
Significant research has been conducted to quantify the effectiveness of this compound as a polarizing agent in triplet-DNP experiments. The enhancement factor (ε) is a key metric that represents the ratio of the NMR signal intensity with DNP to the signal intensity without DNP.
In one study, an enhancement factor of 81 was achieved for ¹H spins in a glassy matrix of ethanol-d₆:water (80:20 w/w) doped with 0.1 mM of this compound. mdpi.com This experiment was conducted at a temperature of 90 K and a magnetic field of 0.67 T. mdpi.com The ability to achieve such a substantial enhancement highlights the potential of DPP in applications where high NMR sensitivity is crucial.
| Parameter | Value | Reference |
| Compound | This compound | mdpi.com |
| Nucleus | ¹H | mdpi.com |
| Matrix | ethanol-d₆:water (80:20 w/w) | mdpi.com |
| Concentration | 0.1 mM | mdpi.com |
| Temperature | 90 K | mdpi.com |
| Magnetic Field | 0.67 T | mdpi.com |
| Enhancement Factor (ε) | 81 | mdpi.com |
Use as a Soluble Polarizing Agent
A significant advantage of this compound over the more commonly used pentacene in triplet-DNP is its enhanced solubility in various organic solvents. mdpi.com Pentacene's poor solubility limits its application and often requires co-sublimation or other complex sample preparation methods. The phenyl substituents in DPP disrupt the crystal packing, leading to improved solubility without drastically altering the essential electronic properties required for a polarizing agent.
This enhanced solubility simplifies the preparation of samples for DNP-NMR experiments, allowing for the straightforward creation of doped glassy matrices. mdpi.com This has broadened the scope of triplet-DNP applications, making the technique more accessible for studying a wider range of chemical and biological systems in solution-state NMR after dissolution.
Sensing Applications
The electronic properties of pentacene and its derivatives make them attractive candidates for use in chemical sensors. The conductivity of thin films of these materials can be modulated by the adsorption of gas molecules, forming the basis for chemiresistive sensors. While specific research on the sensing applications of this compound is not as prevalent as for other pentacene derivatives, its fundamental properties suggest potential in this area.
The introduction of phenyl groups could influence the selectivity and sensitivity of a DPP-based sensor by modifying the surface interactions with analyte molecules. The increased stability of DPP could also lead to sensors with longer operational lifetimes. Potential applications could include the detection of oxidizing or reducing gases, where the interaction with the pentacene core would lead to a measurable change in the material's conductivity. Further research is needed to explore and realize the full potential of this compound in the field of chemical sensing.
Chemical Reactivity and Derivatization Impact
Diels-Alder Cycloadditions of 6,13-Diphenylpentacene
The pentacene (B32325) core, particularly the central aromatic ring, possesses significant diene character, making it reactive in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. In this compound, the addition of dienophiles occurs exclusively across the 5,14 and 7,12 carbons of the pentacene backbone.
This compound readily undergoes Diels-Alder reactions with various dienophiles. A prominent example is its reaction with buckminsterfullerene (C₆₀), a spherical carbon allotrope. The reaction can produce both monoadducts and bisadducts, where one or two fullerene molecules attach to the pentacene core. These reactions are notable for their high degree of regioselectivity.
Another common dienophile used in reactions with this compound is dimethyl acetylenedicarboxylate (DMAD). This electron-deficient alkyne reacts with the pentacene core to form a bicyclic adduct. However, the stereochemical outcome of the reaction with DMAD differs significantly from that with fullerene. While the reaction with C₆₀ exhibits high stereoselectivity, the cycloaddition with DMAD is not highly stereoselective.
A remarkable feature of the double Diels-Alder cycloaddition of C₆₀ to this compound is its high stereoselectivity. The reaction overwhelmingly yields the cis-bisfullerene adduct, where both fullerene molecules are attached to the same face of the pentacene plane. Only trace amounts of the corresponding trans-adduct are typically detected.
In the cis configuration, the two bulky fullerene moieties are held in close proximity. X-ray crystallography of the cis-bisfullerene adduct has confirmed this structure, revealing that the closest carbon atoms on the adjacent fullerenes are only about 3.065 Å apart. This proximity is a direct result of the stereoselective nature of the cycloaddition.
The pronounced preference for the cis-adduct in the reaction with C₆₀ is observed under both kinetically and thermodynamically controlled conditions. This suggests that the transition state leading to the cis product is lower in energy than the one leading to the trans product, and that the cis product is also the more thermodynamically stable isomer.
The high cis stereoselectivity is attributed to favorable π-stacking interactions between the fullerene molecules in the ground state and, more importantly, in the syn-transition state leading to the cis-adduct. These attractive, non-covalent interactions stabilize the transition state, lowering its energy and making the formation of the cis product faster (kinetic control). The stability of the final cis-adduct suggests it is also the thermodynamic product. In contrast, the lack of high stereoselectivity in the reaction with the smaller dienophile DMAD indicates that the bulky fullerene cage itself is crucial for the π-stacking interactions that dictate the stereochemical outcome.
| Reaction Parameter | Observation with C₆₀ Dienophile | Rationale |
| Stereoselectivity | High preference for cis-adduct | Favorable π-stacking in the syn-transition state |
| Kinetic Control | cis-adduct is the major product | Lower energy transition state for cis formation |
| Thermodynamic Control | cis-adduct is the major product | cis-adduct is the more stable isomeric product |
The formation of the cis-bis-adduct demonstrates a significant directing effect from the first fullerene addend. After the initial cycloaddition of one C₆₀ molecule to form the monoadduct, the second C₆₀ molecule preferentially adds to the same face of the pentacene plane. This directing effect is a consequence of the stabilizing π-stacking interactions between the first fullerene addend and the incoming second fullerene molecule in the transition state. This interaction makes the syn-attack (leading to the cis-product) energetically more favorable than the anti-attack (which would lead to the trans-product).
Stability in Solution and Solid State (Thermal, Photolytic)
Pentacenes as a class of compounds are known to be sensitive to light and oxygen, which can affect their stability in both solution and the solid state. While detailed quantitative studies on the thermal and photolytic stability specifically for this compound are not extensively documented, the behavior of closely related pentacene derivatives provides significant insight. The phenyl groups at the 6 and 13 positions are known to enhance stability compared to unsubstituted pentacene.
In solution, the photostability of pentacene derivatives is often dependent on the solvent and the concentration. The primary mechanism of photodegradation for pentacenes in the presence of oxygen involves the formation of endoperoxides across the central aromatic ring. This process is initiated by the photo-excited pentacene molecule activating an oxygen molecule, which then reacts with the pentacene core. Other potential degradation pathways for substituted pentacenes include cyclodimerizations and Diels-Alder reactions if a suitable dienophile is present.
The thermal stability of pentacene derivatives in the solid state is also a critical factor for their application. For some related compounds, such as 6,13-dihydropentacene (B80405) derivatives, thermally induced disproportionation into the corresponding pentacene and tetrahydropentacene has been observed.
Given the known sensitivity of the pentacene core to light and oxygen, standard precautionary measures are recommended for the storage of this compound. To minimize photolytic and oxidative decomposition, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Structure-Property Relationships Derived from Substitution
The chemical reactivity of this compound (DPP) and its derivatives allows for systematic modifications of its molecular structure. These modifications, in turn, provide a powerful tool to tune the material's physical and electronic properties. The relationship between the molecular structure and the resulting properties is a critical area of research, with significant implications for the design of new materials for organic electronics.
Impact of Substituents on Solubility, Environmental Stability, and Electronic Properties
The introduction of substituent groups onto the pentacene core has a profound impact on its fundamental properties, including solubility, stability, and electronic characteristics. Unsubstituted pentacene is notoriously insoluble and unstable in the presence of light and air, which has historically limited its processability and the long-term stability of devices.
Solubility and Stability:
Substitution at the 6 and 13 positions with phenyl groups, as in this compound, significantly enhances both solubility and photooxidative stability compared to the parent pentacene molecule. researchgate.net This improvement is attributed to the steric hindrance provided by the phenyl groups, which disrupts the co-facial π-stacking that leads to low solubility and intermolecular reactions. Further functionalization, such as the introduction of triisopropylsilylethynyl (TIPS) groups, can further improve solubility, making solution-based processing techniques feasible. uky.edu For instance, 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) is readily soluble in common organic solvents. uky.edu The addition of bulky side groups not only enhances solubility but can also improve the material's resistance to oxidation. For example, 6,13-bis(4-propylphenyl)pentacene has shown greater stability against oxidation in solution compared to unsubstituted pentacene.
Electronic Properties:
Substituents also exert a strong influence on the electronic properties of the pentacene core. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly sensitive to the electron-donating or electron-withdrawing nature of the attached groups. The addition of electron-donating groups, such as amines, tends to raise the HOMO level, while electron-withdrawing groups like nitro groups lower it. nih.gov These modifications directly impact the energy gap of the molecule. nih.gov
Perfluorination, for instance, has been calculated to increase both the ionization potential and electron affinity by approximately 1 eV, which can significantly reduce the injection barrier for electrons in electronic devices. acs.org Theoretical studies on pentacene derivatives with nitro and amine groups have shown that these substitutions reduce the energy gap and increase the chemical activity of the molecules. nih.gov The position of these substituents also plays a crucial role in determining the charge distribution within the molecule, affecting its polarity. nih.gov
The electronic behavior of these materials is not solely determined by the direct electronic effects of the substituents on individual molecules but also by the indirect consequences on intermolecular interactions in the solid state. acs.org Polarization effects in the condensed phase can alter the ionization energy trends observed in the gas phase. acs.orgacs.org
| Compound | Substituent | Effect on Solubility | Effect on Stability | Impact on Electronic Properties |
| This compound | Phenyl | Enhanced | Enhanced photooxidative stability | Modifies electronic structure |
| 6,13-bis(triisopropylsilylethynyl)pentacene | Triisopropylsilylethynyl (TIPS) | High solubility in organic solvents | Improved stability | Alters solid-state packing and electronic coupling |
| 6,13-bis(4-propylphenyl)pentacene | 4-propylphenyl | Soluble in organic solvents | 2.5 times more stable under oxidation than pentacene | Affects charge transport properties |
| Perfluoropentacene | Fluorine | - | - | Increases ionization potential and electron affinity by ~1 eV |
| Nitro/Amine substituted pentacenes | Nitro (withdrawing), Amine (donating) | - | - | Reduces energy gap, increases chemical activity |
Tuning of Electronic Levels by Site-Specific Substitution
Site-specific substitution offers a precise method for tuning the electronic energy levels (HOMO and LUMO) of this compound and its analogues. This fine-tuning is essential for optimizing the performance of organic electronic devices by enabling better energy level alignment with other materials in the device architecture, such as electrodes and other semiconductor layers.
The introduction of different functional groups at specific positions on the pentacene skeleton allows for a systematic variation of the electronic landscape. For example, the substitution of phenyl moieties on diazapentacene, an analogue of pentacene containing nitrogen atoms, leads to an increase in the HOMO energy level while the LUMO remains largely unaffected. thieme-connect.de This results in a significant reduction of the HOMO-LUMO gap. thieme-connect.de
Theoretical calculations, such as those using density functional theory (DFT), have been instrumental in predicting and understanding the effects of various substituents. nih.gov These studies have shown that the electronic properties are strongly dependent on the specific functionalization of the pentacene core. acs.orgacs.org For instance, the introduction of dioxolane-containing groups at the terminal positions of TIPS-substituted pentacenes has been shown to affect the ionization energies and HOMO-LUMO energy gaps. acs.org
The ability to tune electronic levels through site-specific substitution is a powerful strategy for designing materials with tailored optoelectronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Influence on Charge Carrier Mobility
Charge carrier mobility, a measure of how quickly charge can move through a material, is a critical parameter for the performance of organic semiconductors. Substituents on the pentacene core have a profound influence on charge carrier mobility, primarily by altering the molecular packing in the solid state.
The size, shape, and nature of the substituents dictate the intermolecular interactions and the degree of π-orbital overlap between adjacent molecules, which are crucial for efficient charge transport. uky.edu For instance, the bulky triisopropylsilylethynyl (TIPS) side groups in TIPS-pentacene force a "brick-wall" type packing structure, which permits two-dimensional charge transport. rsc.orgrsc.orgresearchgate.net In contrast, the smaller triethylsilylethynyl (TES) side groups lead to a one-dimensional slipped-stack packing, resulting in more one-dimensional charge transport. rsc.orgrsc.orgresearchgate.net
This difference in packing directly translates to differences in charge mobility and its anisotropy (the dependence of mobility on the direction of charge transport). Aligned needles of TIPS-pentacene have been shown to exhibit a mobility of approximately 0.7 cm²/V·s with a mobility anisotropy of about 20. rsc.orgrsc.orgresearchgate.net TES-pentacene, on the other hand, shows a lower mobility of around 0.06 cm²/V·s but a much higher mobility anisotropy of over 45. rsc.orgrsc.orgresearchgate.net
The degree of order within the thin film also significantly impacts charge mobility. Variations in deposition conditions can lead to changes in molecular ordering and, consequently, variations in charge mobility by several orders of magnitude. acs.org Functionalization that induces self-assembly into π-stacked arrays can enhance intermolecular orbital overlap and lead to improved electronic properties. uky.edu
| Derivative | Substituent | Packing Structure | Charge Transport Dimensionality | Hole Mobility (cm²/V·s) | Mobility Anisotropy (μ∥/μ⊥) |
| TIPS-pentacene | Triisopropylsilylethynyl (TIPS) | Brick-wall | 2D | ~0.7 | ~20 |
| TES-pentacene | Triethylsilylethynyl (TES) | 1D slipped-stack | 1D | ~0.06 | >45 |
| 6,13-bis(4-propylphenyl)pentacene | 4-propylphenyl | - | - | 10⁻⁴ | - |
Modulating Singlet Fission Rates through Derivatization
Singlet fission is a process where a singlet exciton (B1674681), generated by the absorption of a photon, is converted into two triplet excitons. acs.org This phenomenon has the potential to significantly enhance the efficiency of solar cells by generating two electron-hole pairs from a single photon. nih.gov The rate of singlet fission is highly sensitive to the electronic coupling between neighboring molecules and their relative orientation.
Derivatization of the pentacene core provides a means to control these intermolecular interactions and thus modulate the rate of singlet fission. Covalently linking two pentacene units to form dimers has been shown to facilitate intramolecular singlet fission, a process that can be very efficient. nih.govnih.gov The geometry of the linker between the two pentacene moieties is crucial in determining the electronic coupling and, consequently, the singlet fission rate. nih.gov
For instance, in a series of regioisomeric pentacene dimers, the meta-linked dimer exhibited the highest triplet quantum yield of up to 156 ± 5%, indicating a highly efficient singlet fission process. nih.gov The rate of intramolecular singlet fission in such dimers has been observed to be ultrafast, on the order of picoseconds. nih.gov
Furthermore, the interaction of pentacene derivatives with other materials can also influence singlet fission rates. For example, forming co-aggregates of this compound with PbS quantum dots has been shown to accelerate the rate of singlet fission, with the extent of acceleration depending on the size of the quantum dot. rsc.org The local dielectric environment and the density of surface ligands on the quantum dots play a role in modulating the intermolecular coupling that promotes singlet fission. rsc.org
The ability to tune singlet fission rates through chemical derivatization is a key strategy in the design of new materials for next-generation photovoltaic applications.
Advanced Characterization Techniques in 6,13 Diphenylpentacene Research
Spectroscopic Methods
Spectroscopic analysis is fundamental to understanding the photophysical and electronic characteristics of 6,13-diphenylpentacene. These techniques probe the interaction of the molecule with electromagnetic radiation, revealing information about its energy levels, vibrational modes, and elemental composition.
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are essential tools for investigating the electronic transitions within the π-conjugated system of pentacene (B32325) derivatives. The absorption spectrum reveals the energies required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), while the fluorescence spectrum provides information about the energy released upon the radiative decay from the first excited singlet state (S₁) back to the ground state (S₀).
For pentacene derivatives, the UV-Vis absorption spectrum is typically characterized by a series of distinct bands in the visible region, which correspond to the HOMO-LUMO gap and its associated vibronic structure. For instance, the related compound 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) in toluene (B28343) exhibits three prominent long-wavelength absorption bands. rsc.org Similarly, unsubstituted pentacene in a 1,2-dichlorobenzene (B45396) solution shows characteristic absorption peaks at 545, 584, 632, and 670 nm. researchgate.net
Fluorescence spectroscopy complements absorption data by revealing the emissive properties of the molecule. The difference in wavelength between the absorption and emission maxima, known as the Stokes shift, provides insight into the structural relaxation in the excited state. For many pentacene derivatives, the Stokes shift is relatively small, indicating minimal geometric change upon excitation.
| Compound | Solvent | Absorption Maxima (λmax, nm) | Fluorescence Maxima (λem, nm) | Reference |
|---|---|---|---|---|
| TIPS-pentacene | Toluene | 549, 592, 643 | 652 | mdpi.com |
| Pentacene | 1,2-dichlorobenzene | 545, 584, 632, 670 | Not Reported | researchgate.net |
The concentration of a chromophore in solution can significantly influence its absorption and emission properties. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship is defined by the molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength.
For TIPS-pentacene in toluene, the molar absorption coefficient at its longest wavelength absorption maximum (643 nm) has been determined to be 23,250 M⁻¹cm⁻¹. mdpi.com This high value is indicative of a strongly allowed π-π* electronic transition, which is characteristic of extended aromatic systems.
Studies on pentacene and its derivatives have shown that at higher concentrations, intermolecular interactions can lead to deviations from the Beer-Lambert law. These interactions can result in the formation of aggregates, such as dimers, which exhibit different spectroscopic signatures compared to the monomeric species. For example, concentration-dependent studies of pentacene isolated in solid neon matrices show a systematic blue shift and band narrowing upon decreasing concentration, which is attributed to the reduction of dimeric species. nih.gov
| Compound | Solvent | λmax (nm) | Molar Absorption Coefficient (ε, M-1cm-1) | Reference |
|---|---|---|---|---|
| TIPS-pentacene | Toluene | 643 | 23,250 | mdpi.com |
The photophysical properties of pentacene derivatives can differ significantly between the solution and solid-state. In solution, the molecules are typically isolated and their spectroscopic properties are influenced by solvent-solute interactions. In the solid state, strong intermolecular interactions, such as π-π stacking, dominate and lead to collective electronic phenomena.
A common observation for many organic semiconductors, including pentacene derivatives, is a red-shift (bathochromic shift) and broadening of the absorption and emission spectra in the solid state compared to the solution phase. mdpi.com This is due to the excitonic coupling between adjacent molecules in the crystal lattice. For instance, the absorption maximum of pentacene thin films is red-shifted compared to its spectrum in solution. researchgate.net This shift is a direct consequence of the intermolecular interactions in the crystalline solid.
The fluorescence in the solid state can also be influenced by the molecular packing. For some 6,13-dihydropentacene (B80405) derivatives, solid-state fluorescence is observed, and its color can change with thermal treatment, indicating changes in the molecular arrangement and the formation of different emissive species. nih.gov
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by probing its vibrational modes. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The specific frequencies of IR radiation that are absorbed are characteristic of the types of chemical bonds and their environment within the molecule.
| Vibrational Mode | Typical Wavenumber Range (cm-1) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Aromatic C-H Bending (out-of-plane) | 900 - 675 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).
In ¹H NMR spectroscopy, the chemical shift of a proton provides information about its electronic environment. Protons in different parts of the this compound molecule, such as those on the pentacene core versus those on the phenyl rings, would be expected to resonate at different frequencies. For example, the ¹H NMR spectrum of the related compound 6,13-pentacenequinone (B1223199) shows distinct signals for its aromatic protons at 8.96, 8.14, and 7.72 ppm. researchgate.net
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms. Although specific ¹H and ¹³C NMR data for this compound were not found in the search results, the characterization of various other complex organic molecules demonstrates the utility of this technique in confirming molecular structures. rsc.orgresearchgate.netrsc.orguu.nl
| Nucleus | Typical Chemical Shift Range (ppm) for Aromatic Compounds |
|---|---|
| ¹H | 6.5 - 9.0 |
| ¹³C | 100 - 150 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within a material. In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.
For an organic molecule like this compound, XPS can be used to confirm the presence of carbon and to investigate its chemical states. The C 1s spectrum of pentacene in the gas phase, for example, shows distinct peaks corresponding to the non-equivalent carbon atoms in the molecule. When pentacene is adsorbed on a metal surface, interactions with the substrate can lead to shifts in the C 1s binding energies, providing information about the nature of the molecule-substrate interface.
While specific XPS data for this compound was not found in the search results, the technique is widely used for the characterization of organic thin films and surfaces, including other pentacene derivatives.
| Element | Core Level | Typical Binding Energy Range (eV) for Organic Compounds |
|---|---|---|
| Carbon | C 1s | 284 - 288 |
Electron Spin Resonance (ESR) Spectroscopy (for triplet electrons)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying materials with unpaired electrons. In the context of this compound and related organic semiconductors, ESR is particularly valuable for probing the properties of photoexcited triplet excitons. The generation of two triplet excitons from a single singlet exciton (B1674681), a process known as singlet fission, is a key phenomenon in these materials with potential applications in enhancing solar cell efficiency.
ESR spectroscopy can provide detailed information about the formation dynamics and coupling mechanisms of these triplet excitons. researchgate.net The technique is sensitive to the spin state of the triplet excitons and can be used to distinguish between different types of triplet species, such as those localized on a single molecule or delocalized over multiple molecules. researchgate.net Time-resolved ESR (trESR) experiments can track the evolution of these triplet states on timescales ranging from nanoseconds to microseconds, providing insights into their decay pathways, which can include spin-orbit-mediated decay to the singlet ground state.
While direct ESR studies specifically on the triplet electrons of this compound are not extensively reported in the reviewed literature, the principles and applications are well-established for the broader class of pentacene derivatives. For instance, in dilute pentacene films, ESR has been used to identify the formation of distinct quintet excitons (a state of two coupled triplets) under ambient conditions. researchgate.nettue.nl These studies reveal that the intermolecular geometry, such as parallel or herringbone packing, significantly influences the ability of these quintet states to separate into free triplets. researchgate.net This information is crucial for designing molecular architectures that can optimize triplet harvesting for photovoltaic applications. researchgate.net
Cyclic Voltammetry (CV) for Electronic Structure and Redox Properties
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of chemical species. For organic semiconductors like this compound, CV is instrumental in determining key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters are crucial for understanding charge injection and transport in electronic devices.
The CV experiment involves sweeping the potential of a working electrode in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the oxidation and reduction potentials of the molecule. researchgate.netossila.com The onset potential of the first oxidation wave is correlated to the HOMO energy level, while the onset of the first reduction wave corresponds to the LUMO energy level. ossila.com
By analyzing the cyclic voltammogram, researchers can determine the reversibility of redox processes and gain insights into the stability of the radical cations and anions formed upon oxidation and reduction, respectively. utexas.edu The separation between the anodic and cathodic peak potentials provides information about the electron transfer kinetics. utexas.edu For a well-behaved, reversible redox process, the peak separation is theoretically 59/n mV at room temperature, where n is the number of electrons transferred.
While a specific, comprehensive CV dataset for this compound was not found in the immediate search results, the methodology for its determination is well-established. The HOMO and LUMO levels would be calculated from the measured oxidation and reduction potentials (Eox and Ered) relative to a reference electrode, often ferrocene (B1249389)/ferrocenium (Fc/Fc+). The following empirical equations are commonly used:
EHOMO = - (Eoxonset - E1/2, Fc/Fc+ + 4.8) eV ELUMO = - (Eredonset - E1/2, Fc/Fc+ + 4.8) eV
Where E1/2, Fc/Fc+ is the half-wave potential of the ferrocene internal standard, and 4.8 eV is the absolute potential of the Fc/Fc+ couple versus the vacuum level.
For context, a study on various pentacene derivatives provides a framework for understanding how substituents influence these energy levels. It is generally observed that the introduction of phenyl groups at the 6 and 13 positions of the pentacene core affects the electronic properties.
| Parameter | Description | Typical Measurement |
|---|---|---|
| Oxidation Potential (Eox) | Potential at which the compound loses electrons (is oxidized). Correlates with the HOMO energy level. | Measured in Volts (V) vs. a reference electrode (e.g., Ag/AgCl or Fc/Fc+). |
| Reduction Potential (Ered) | Potential at which the compound gains electrons (is reduced). Correlates with the LUMO energy level. | Measured in Volts (V) vs. a reference electrode. |
| HOMO Energy Level | Energy of the Highest Occupied Molecular Orbital. Calculated from the oxidation potential. | Expressed in electron volts (eV). |
| LUMO Energy Level | Energy of the Lowest Unoccupied Molecular Orbital. Calculated from the reduction potential. | Expressed in electron volts (eV). |
| Electrochemical Band Gap | The difference between the LUMO and HOMO energy levels (ELUMO - EHOMO). | Expressed in electron volts (eV). |
Structural Analysis
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography
X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline materials. For this compound, both powder X-ray diffraction (XRD) and single-crystal X-ray crystallography provide crucial information about its solid-state packing, which directly influences its electronic properties, such as charge carrier mobility.
Single-crystal X-ray crystallography allows for the precise determination of the unit cell parameters, space group, and the exact positions of all atoms within the crystal lattice. This detailed structural information reveals intermolecular interactions, such as π-π stacking distances and the degree of molecular overlap, which are critical for efficient charge transport. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 298063. Current time information in Singapore.
The crystallographic data reveals the specific arrangement of the DPP molecules in the solid state, which often involves a herringbone packing motif, a common feature for many acene-based organic semiconductors. The phenyl substituents at the 6 and 13 positions play a significant role in modifying the crystal packing compared to unsubstituted pentacene, often leading to a more three-dimensional charge transport network.
Powder XRD is used to analyze the crystallinity and phase purity of bulk samples of this compound. It is also a key technique for characterizing the structure of thin films, which are the basis for most electronic device applications. In thin films, XRD can determine the orientation of the crystallites relative to the substrate, the degree of crystallinity, and the presence of different polymorphic phases. The preferred orientation of the DPP molecules in a thin film is a critical factor for device performance, as charge transport is typically most efficient along the π-stacking direction.
| Parameter | Description | Significance |
|---|---|---|
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Defines the fundamental packing symmetry. |
| Space Group | The set of symmetry operations that describe the crystal's structure. | Provides detailed information about the molecular arrangement. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between them for the unit cell. | Defines the size and shape of the repeating unit of the crystal. |
| π-π Stacking Distance | The distance between the planes of adjacent pentacene cores. | A key indicator of the strength of electronic coupling and potential for charge transport. |
Atomic Force Microscopy (AFM) for Film Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale. In the research of this compound, AFM is essential for characterizing the morphology of thin films, which is a critical factor influencing the performance of organic field-effect transistors (OFETs) and other electronic devices.
AFM analysis of DPP thin films can reveal important features such as:
Grain Size and Shape: The size and shape of the crystalline domains in the film. Larger, well-interconnected grains are generally desirable for efficient charge transport as they minimize the number of grain boundaries that can act as charge traps.
Surface Roughness: The root-mean-square (RMS) roughness of the film surface. A smoother surface is often preferred for fabricating high-quality device interfaces.
Film Continuity: Whether the film is continuous or contains pinholes or voids, which can lead to short circuits or poor device performance.
Molecular Terraces: In highly crystalline films, AFM can sometimes resolve individual molecular steps, providing direct evidence of layered growth.
Other Characterization Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For organic semiconductors like this compound, TGA is a crucial tool for determining its thermal stability. High thermal stability is a desirable property for organic electronic materials, as it ensures the longevity and reliability of devices, which may operate at elevated temperatures or undergo thermal processing steps during fabrication.
In a typical TGA experiment, a small amount of the DPP sample is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots the percentage of mass remaining versus temperature. The decomposition temperature (Td) is a key parameter obtained from this curve, often defined as the temperature at which a certain percentage of mass loss (e.g., 5%) occurs. The derivative of the TGA curve (DTG) can also be plotted, which shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
While specific TGA data for this compound was not found in the provided search results, studies on related functionalized pentacenes provide valuable insights. For example, 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) exhibits high thermal stability, with a decomposition temperature reported to be around 412 °C. cam.ac.uk The introduction of bulky side groups, such as the phenyl groups in DPP, is a common strategy to enhance the stability and solubility of the pentacene core. Therefore, it is expected that this compound would also exhibit good thermal stability, a critical attribute for its use in practical electronic applications.
| Parameter | Description | Significance |
|---|---|---|
| Decomposition Temperature (Td) | The temperature at which the material begins to chemically degrade, typically defined at 5% weight loss. | Indicates the upper temperature limit for processing and device operation. |
| Char Yield | The percentage of material remaining at the end of the analysis at a high temperature. | Provides information about the decomposition products. |
Future Research Directions and Emerging Concepts
Development of N-type and Ambipolar 6,13-Diphenylpentacene Analogs
The intrinsic electronic properties of pentacene (B32325) and its derivatives, including this compound, are predominantly p-type, meaning they transport positive charge carriers (holes) more efficiently. However, the development of complementary metal-oxide-semiconductor (CMOS) technology, a cornerstone of modern electronics, necessitates both p-type and n-type (electron-transporting) semiconductors. Creating n-type or ambipolar (capable of transporting both holes and electrons) analogs of this compound is a significant research goal.
Strategies to achieve this involve chemical modification to lower the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates electron injection and transport. This can be accomplished by introducing strong electron-withdrawing groups to the pentacene core. While research on n-type versions of this compound itself is an emerging area, the broader field of pentacene chemistry provides a roadmap. For instance, incorporating additional electron-withdrawing units into the π-conjugated bridge of donor-acceptor molecules, a concept known as the D-A-π-A configuration, has proven effective in tuning molecular energy levels for other organic semiconductors. rsc.org Applying such principles to the this compound framework is a promising avenue for developing the n-type and ambipolar materials needed for more complex and efficient organic integrated circuits.
Exploration of New Multi-Functional Device Applications
Beyond its use in organic thin-film transistors (OTFTs), research is expanding the functional horizons of this compound and related compounds. The unique electronic and photophysical properties of these molecules make them candidates for a range of advanced applications.
Highly light-responsive phototransistors have been fabricated using derivatives like 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene). researchgate.net These devices can act as light sensors and photoswitches, crucial components in optoelectronic circuits and imaging arrays. Furthermore, the potential for multifunctional devices integrating spintronic and spin caloritronic effects is being explored in related polycyclic aromatic hydrocarbon systems. rsc.org Such devices could manipulate both the charge and spin of electrons, leading to new paradigms in data storage and information processing. The development of a ternary organic blend, including a small molecule, a conjugated polymer, and a molecular p-dopant, has led to transistors with exceptionally high hole mobility, exceeding 13 cm²/Vs. nih.gov This highlights the potential of sophisticated material blending strategies to unlock high-performance, multi-component device architectures.
Integration of this compound in Stretchable Organic Transistors
The demand for flexible and wearable electronics has spurred research into integrating high-performance organic semiconductors like this compound derivatives into stretchable formats. mdpi.com The mechanical properties of these crystalline small molecules present challenges, but innovative approaches are enabling their use in flexible devices.
One successful strategy involves blending the semiconductor with a polymer binder. This approach was used to fabricate OTFTs with TIPS-pentacene and binders such as poly(α-methylstyrene), which improves film formation and adhesion to flexible substrates. researchgate.net Solution-based deposition techniques, like inkjet printing, are particularly well-suited for fabricating transistors on flexible substrates like polyethersulfone (PES). researchgate.netepa.gov While the performance of intrinsically stretchable transistors has historically lagged behind their rigid counterparts, recent advancements are closing this gap. For example, in the field of organic electrochemical transistors (OECTs), it has been shown that controlling the oxygen permeability of the stretchable substrate can dramatically improve device performance, achieving on/off ratios comparable to rigid devices. nih.gov Applying these learnings to transistor technologies based on this compound could pave the way for high-performance, truly stretchable electronic systems for applications in electronic skin and wearable health monitors.
Further Understanding of Charge Transport Mechanisms (e.g., Non-local Electron-Phonon Coupling)
A deep understanding of how charge carriers move through organic semiconductors is critical for designing better materials and devices. In crystalline organic materials like this compound, the interaction between electrons and molecular vibrations (phonons) plays a central role. Research is moving beyond simplistic models to incorporate more complex phenomena, such as non-local electron-phonon coupling.
This non-local coupling refers to the modulation of the electronic transfer integral between adjacent molecules by intermolecular vibrations. nih.gov This is a key feature of the Holstein-Peierls model, which is often used to describe charge transport in these systems. nih.govscl.rs Theoretical studies using advanced numerical methods have identified different transport regimes—including phonon-assisted transport, transient localization, and band-like transport—that depend on the strength of these couplings. nih.govaps.org It has been found that at moderate temperatures and interaction strengths, relevant for realistic materials, a band-like current dominates, but the transport dynamics show a transient crossover from superdiffusive to subdiffusive motion. aps.org These theoretical insights are crucial for interpreting experimental mobility measurements and for developing a comprehensive picture of how molecular packing and vibrational dynamics dictate the electronic performance of this compound-based devices. nih.gov
Tailoring Microenvironments at Interfaces for Enhanced Photophysical Processes
The behavior of this compound is highly sensitive to its immediate surroundings, particularly at interfaces with other materials. This provides an opportunity to enhance its desirable photophysical properties, such as singlet fission, by carefully engineering the local microenvironment. Singlet fission is a process where a singlet exciton (B1674681) converts into two triplet excitons, potentially doubling the photocurrent in a solar cell. rsc.orgnih.gov
A notable example is the study of this compound (DPP) aggregates on the surface of lead sulfide (B99878) (PbS) quantum dots (QDs). rsc.orgrsc.org It was demonstrated that the rate of singlet fission within the DPP aggregates could be systematically controlled by the size of the QDs. rsc.org The PbS QDs were found to accelerate the singlet fission process, with the average rate increasing from 0.074 ps⁻¹ for pure DPP aggregates to 0.37 ps⁻¹ for co-aggregates with 2.2 nm radius QDs. rsc.orgrsc.org This acceleration is attributed to the QD's surface ligands perturbing the molecular packing of the DPP, which increases the intermolecular electronic coupling that drives singlet fission. rsc.org This work underscores the critical importance of considering and controlling the nanoscale environment at interfaces when designing hybrid organic-inorganic devices for optoelectronic applications. rsc.org
| System | Average Singlet Fission (SF) Rate (ps⁻¹) | Notes |
| DPP-only aggregates | 0.074 | Baseline rate for pure this compound aggregates. |
| DPP with PbS QDs (r = 1.6 nm) | Slight increase over baseline | Smallest quantum dots showed minimal effect on the SF rate. |
| DPP with PbS QDs (r = 2.2 nm) | 0.37 | Most significant acceleration, a 5-fold increase over baseline. |
| DPP with PbS QDs (r = 2.7 nm) | Slight increase over baseline | Largest quantum dots also showed minimal effect on the SF rate. |
| This table summarizes the modulation of singlet fission rates in this compound (DPP) aggregates by co-aggregating with PbS quantum dots (QDs) of varying radii. Data sourced from Faraday Discussions. rsc.orgrsc.org |
Design Principles for Minimizing Energy Loss Mechanisms in OPVs
In organic photovoltaics (OPVs), a key goal is to minimize the energy loss, which is the difference between the optical bandgap of the active materials and the open-circuit voltage (VOC) of the final device. aps.org For devices incorporating this compound or its derivatives, understanding and controlling energy levels at interfaces is paramount.
Biomedical Applications (e.g., sonodynamic therapy with derivatives)
An exciting and emergent application for derivatives of this compound is in the field of medicine, specifically as agents for sonodynamic therapy (SDT). SDT is a non-invasive cancer treatment modality that uses low-intensity ultrasound to activate a non-toxic agent, known as a sonosensitizer, at the tumor site. nih.govnih.gov The activated sonosensitizer then generates reactive oxygen species (ROS) that induce cancer cell death. nih.govmdpi.com
Researchers have synthesized a series of 2,9-diaryl-6,13-bis(triisopropylsilylethynyl)pentacene derivatives and demonstrated their effectiveness as sonosensitizers. rsc.orgrsc.org The extensive delocalized π-electron system of the pentacene core is key to this function, as it facilitates the generation of ROS under ultrasound irradiation. rsc.orgrsc.org In preclinical studies, these compounds have shown significant advantages in SDT. rsc.org Notably, the 2,9-di(naphthalen-2-yl)-6,13-bis(triisopropylsilylethynyl)pentacene derivative exhibited the best sonosensitivity and significantly inhibited tumor growth when combined with ultrasound treatment. rsc.org This work establishes pentacene derivatives as a promising new class of organic sonosensitizers, offering a potential pathway for developing highly efficient and biosafe cancer therapies. rsc.org
Q & A
Q. What are the common synthetic routes for 6,13-diphenylpentacene, and what challenges arise during its synthesis?
- Methodological Answer : The synthesis of this compound typically involves functionalization of the central pentacene ring. A key precursor is 6,13-pentacenedione, which undergoes substitution reactions with phenyl groups. Challenges include:
- Low solubility of intermediates, complicating purification (e.g., fluorinated analogs require polyphosphoric acid for Friedel–Crafts acylation to avoid side reactions like chlorination) .
- Instability under ambient conditions : Derivatives decompose via oxidation or photodegradation, necessitating inert atmospheres and low-temperature storage (-20°C) .
- Optimization of lithiation : Ortho-lithiation of anthracene intermediates requires precise conditions (e.g., LDA at -78°C for 15 minutes) to achieve high yields (82%) .
Q. How is the HOMO–LUMO gap of this compound experimentally determined, and how does it compare to other substituted pentacenes?
- Methodological Answer : The HOMO–LUMO gap is measured via UV–vis spectroscopy in solution. For this compound analogs:
- Fluorinated derivatives : 6,13-difluoropentacene (F2PEN) exhibits λmax at 597 nm (ΔE = 2.08 eV), smaller than unsubstituted pentacene (PEN, ΔE = 2.13 eV) due to electron-withdrawing effects .
- Phenyl substitution : Bulky aryl groups (e.g., diphenyl) may increase steric hindrance, potentially widening the gap compared to alkyl or silylethynyl substituents .
Q. What strategies mitigate the photooxidative degradation of this compound in experimental settings?
- Methodological Answer :
- Steric protection : Substituents like phenyl groups shield the pentacene core from singlet oxygen (¹O₂) attack. For example, this compound shows slower photooxidation kinetics (rate constant ~10⁵ s⁻¹ M⁻¹) compared to unsubstituted pentacene .
- Inert storage : Solutions in degassed solvents (e.g., C6D6) and storage under argon at -20°C reduce decomposition rates .
Advanced Research Questions
Q. How do substituent position and electronic effects influence the HOMO–LUMO gap and charge transport properties of this compound?
- Methodological Answer :
- Positional effects : Fluorination at 6,13-positions reduces the HOMO–LUMO gap (ΔE = 2.08 eV) compared to fluorination at 2,3,9,10-positions (ΔE = 2.25 eV) due to differential electron density redistribution .
- Electronic vs. steric effects : Phenyl groups in 6,13-positions enhance π-stacking in the solid state, improving charge mobility, while electron-donating groups (e.g., thiols) increase oxidative resistance but may reduce solubility .
Q. What mechanistic insights explain the thermal and photochemical decomposition pathways of this compound?
- Methodological Answer :
- Thermolysis : Decomposition proceeds via radical intermediates, as shown by DFT studies. For example, endoperoxides derived from photooxidation decompose through homolytic cleavage of O–O bonds .
- Hydrolytic degradation : In polar solvents (e.g., CD₂Cl₂), water induces nucleophilic attack at carbonyl positions, forming hydroxylated intermediates (e.g., fluorohydroxy derivatives) that further degrade to quinones .
Q. How can computational methods predict the optoelectronic properties and stability of this compound derivatives?
- Methodological Answer :
- DFT calculations : B3LYP/6-311+G**//PM3 models predict HOMO–LUMO energies, reorganization energies, and reaction thermodynamics. For instance, silylethynyl substituents lower reorganization energies, favoring charge transport .
- Marcus theory analysis : Used to quantify photooxidation rates, revealing that thermodynamic driving forces (ΔG) dominate over vibrational reorganization energies in substituted pentacenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
